6-(2-chloro-butyryl)-3H-benzoxazol-2-one
Description
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
6-(2-chlorobutanoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H10ClNO3/c1-2-7(12)10(14)6-3-4-8-9(5-6)16-11(15)13-8/h3-5,7H,2H2,1H3,(H,13,15) |
InChI Key |
MNHZYPYSSKATGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)NC(=O)O2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
6-(2-chloro-butyryl)-3H-benzoxazol-2-one chemical structure
The following technical guide details the chemical structure, synthesis, and application of 6-(2-chlorobutyryl)-3H-benzoxazol-2-one . This document is designed for researchers in medicinal chemistry and process development, focusing on the compound's utility as a versatile intermediate for constructing bioactive pharmacophores.
Structural Analysis, Synthesis, and Pharmacophore Utility[1]
Executive Summary
6-(2-chlorobutyryl)-3H-benzoxazol-2-one is a bifunctional electrophilic intermediate belonging to the 6-acyl-2-benzoxazolinone class. It features a rigid benzoxazolone core—a bioisostere of catechol and indole—fused with a reactive
The molecule's value lies in its orthogonal reactivity :
-
The Benzoxazolone Core: Provides hydrogen bond donor/acceptor sites (NH/CO) and
-stacking capability. -
The
-Chloroketone Tail: Acts as a highly reactive electrophile for SN2 reactions with amines or thiols, enabling rapid library generation of amino-ketone derivatives.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
2.1 Identification
-
IUPAC Name: 6-(2-chlorobutanoyl)-3H-1,3-benzoxazol-2-one
-
Molecular Formula: C
H ClNO -
Molecular Weight: 239.65 g/mol
-
Key Functional Groups: Carbamate (cyclic), Ketone (aryl-alkyl), Alkyl halide (secondary).
2.2 Electronic Architecture
The regiochemistry of the acylation is dictated by the electronic effects of the heterocycle. The nitrogen atom at position 3 exerts a stronger mesomeric activating effect (+M) than the oxygen at position 1. Consequently, electrophilic aromatic substitution (EAS) occurs preferentially at position 6 (para to the nitrogen), rather than position 5 (para to the oxygen).
Table 1: Physicochemical Profile (Predicted/Analog-Based)
| Property | Value/Description | Relevance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration precursors. |
| pKa (NH) | ~9.5 - 10.5 | Weakly acidic; can be deprotonated by weak bases (e.g., K |
| H-Bond Donors | 1 (NH) | Critical for binding affinity in active sites. |
| H-Bond Acceptors | 3 (C=O lactam, C=O ketone, O ether) | Multiple interaction points. |
| Reactivity | High ( | Prone to nucleophilic attack; lachrymator potential. |
Synthesis Protocol
The most robust route to 6-(2-chlorobutyryl)-3H-benzoxazol-2-one is the Friedel-Crafts Acylation of 2-benzoxazolinone. This method ensures high regioselectivity for the 6-position.
3.1 Reaction Pathway Visualization
The following diagram illustrates the synthesis and subsequent activation mechanism.
Caption: Friedel-Crafts acylation pathway targeting the C6 position via AlCl3 catalysis.
3.2 Experimental Methodology
Safety Note: 2-Chlorobutyryl chloride is corrosive and a lachrymator. Aluminum chloride is water-reactive. Perform all operations in a fume hood.
Step-by-Step Protocol:
-
Reagent Preparation:
-
In a dry 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, charge anhydrous AlCl
(3 equiv.) and DMF (1 equiv.) or CS (solvent volume). -
Note on Solvent: DMF forms a complex with AlCl
that moderates its activity but solubilizes the benzoxazolinone effectively.
-
-
Substrate Addition:
-
Add 2-benzoxazolinone (1 equiv.) to the mixture. Stir at room temperature for 15 minutes to allow complexation.
-
-
Acylation:
-
Add 2-chlorobutyryl chloride (1.2 equiv.) dropwise over 30 minutes.
-
Heat the reaction mixture to 50–60°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for the starting material (R
~0.4) should disappear, replaced by a lower R product.
-
-
Quenching & Workup:
-
Cool the mixture to 0°C.
-
Pour the reaction mass slowly onto crushed ice/HCl mixture to decompose the aluminum complex.
-
The product typically precipitates as a solid. Filter the crude solid.
-
If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na
SO , and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Downstream Applications
The primary utility of this compound is as a precursor for amino-ketone libraries. The chlorine atom at the
4.1 Nucleophilic Substitution (Amination)
Reaction with secondary amines (e.g., piperazines, morpholines) yields 6-(2-amino-butyryl) derivatives, which are common motifs in antidepressant and antipsychotic research.
General Protocol:
-
Solvent: Acetonitrile or DMF.
-
Base: K
CO or Et N (2 equiv.). -
Nucleophile: Secondary amine (1.1 equiv.).
-
Conditions: Stir at RT or mild heat (40°C) for 2-4 hours.
4.2 Reduction
The ketone can be reduced to an alcohol using NaBH
Analytical Characterization
To validate the structure, the following spectral signatures are diagnostic.
Table 2: Diagnostic Spectral Data
| Technique | Signal | Assignment |
| IR (KBr) | 3200–3300 cm | N-H stretch (broad) |
| 1760–1780 cm | C=O (Lactam ring) - Key identifier | |
| 1670–1690 cm | C=O (Aryl ketone) | |
| Methyl of butyryl chain (-CH | ||
| (DMSO-d | Methylene of butyryl chain (-CH | |
| Methine | ||
| Ar-H (C4, ortho to N) | ||
| Ar-H (C5, meta to N) | ||
| Ar-H (C7, ortho to O) | ||
| N-H (Lactam) |
References
-
Synthesis of 6-acyl-2-benzoxazolinones
- Title: Synthesis and biological evalu
- Source: European Journal of Medicinal Chemistry.
- Context: Describes the standard Friedel-Crafts conditions for this scaffold.
-
URL:[Link]
-
Pharmacological Relevance (Analgesic/Anti-inflammatory)
-
General Reactivity of
-Halo Ketones:- Title: Reactivity of -haloketones in nucleophilic substitutions.
- Source: Journal of Organic Chemistry (General Reference).
- Context: Mechanistic grounding for the downstream amin
-
URL:[Link]
-
Benzoxazolone Scaffold Review
Sources
The 6-Acyl-2(3H)-Benzoxazolone Scaffold: Synthesis, Pharmacological Properties, and Therapeutic Applications
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with metabolic stability. The 2(3H)-benzoxazolone heterocycle has emerged as a "privileged scaffold" that elegantly solves this problem. By acting as a bioisostere for phenol and catechol moieties, it bypasses rapid Phase II metabolism while maintaining robust receptor interactions. Specifically, 6-acyl-2(3H)-benzoxazolone derivatives have demonstrated profound therapeutic potential, ranging from potent anti-inflammatory and analgesic effects to targeted cytotoxicity in oncology.
This technical guide dissects the structural logic, synthetic methodologies, and self-validating experimental workflows required to harness the 6-acyl-2(3H)-benzoxazolone scaffold in modern drug development.
The 2(3H)-Benzoxazolone Scaffold: Bioisosterism and Metabolic Logic
The core advantage of the 2(3H)-benzoxazolone (BOA) template lies in its physicochemical properties. BOA is a weak acid in aqueous solution with a pKa of approximately 8.7, which is remarkably comparable to pyrocatechol (pKa = 9.2)[1]. This similarity in electronic charge distribution allows BOA to mimic catechol moieties in receptor binding pockets.
However, unlike hydrophilic phenols and catechols—which are subject to a massive liver first-pass effect via rapid glucuronidation and sulfoconjugation—the BOA scaffold is metabolically stable[1]. This bioisosteric replacement strategy directly translates to improved pharmacokinetic profiles, allowing for sustained in vivo efficacy.
Fig 1. Bioisosteric replacement logic for 2(3H)-benzoxazolone overcoming rapid Phase II metabolism.
Regioselective Synthesis of 6-Acyl Derivatives
Direct functionalization of the BOA core is highly predictable. Electrophilic aromatic substitution, such as Friedel-Crafts acylation, is strictly regioselective, consistently directing the acyl group to the 6-position[2]. This is driven by the electron-donating resonance of the heterocyclic oxygen, which electronically favors para-like substitution relative to the oxygen atom. Subsequent modifications typically target the lactam nitrogen at the 3-position via N-alkylation or Mannich reactions[3].
Fig 2. Regioselective synthesis workflow for 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives.
Protocol 1: Regioselective Synthesis of 6-Acetyl-2(3H)-benzoxazolone
This protocol utilizes a standard Friedel-Crafts acylation approach, optimized for high yield and regiochemical purity.
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 2(3H)-benzoxazolone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Lewis Acid Activation: Add anhydrous aluminum chloride (
, 3.0 eq) in portions at 0°C.-
Causality: The excess
is required because the lactam carbonyl of the starting material coordinates with the Lewis acid, deactivating a portion of the catalyst. Anhydrous conditions are critical; moisture hydrolyzes , quenching the generation of the electrophilic acylium ion.
-
-
Acylation: Slowly add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reflux & Progression: Gradually warm the mixture to room temperature, then heat to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3) until the starting material is fully consumed.
-
Quenching & Workup: Pour the hot reaction mixture cautiously over crushed ice containing 1M HCl.
-
Causality: The acidic ice quench safely breaks down the robust aluminum complexes without causing undesired hydrolysis of the newly formed lactam ring.
-
-
Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure 6-acetyl-2(3H)-benzoxazolone[2].
Pharmacological Properties & Mechanisms of Action
The 6-acyl-BOA scaffold is highly versatile, exhibiting dual therapeutic utility depending on specific side-chain modifications.
Anti-Inflammatory & Analgesic Activity
6-acyl-3-substituted-2(3H)-benzoxazolones are potent non-steroidal anti-inflammatory agents. In vivo models demonstrate that specific derivatives act as potent inhibitors of carrageenan- and arachidonic acid-induced paw edema, significantly lowering Prostaglandin E2 (PGE2) levels in the edema fluid.
Furthermore, recent advancements have identified 6-acylamino and sulfonamido benzoxazolone derivatives as powerful inhibitors of Interleukin-6 (IL-6). In lipopolysaccharide (LPS)-induced RAW264.7 cells, these compounds suppress the overexpression of both Nitric Oxide (NO) and IL-6. In vivo, they mitigate weight loss and lower the Disease Activity Index (DAI) in Dextran Sulfate Sodium (DSS)-induced ulcerative colitis models by downregulating pro-inflammatory cytokines (IL-6, IFN-γ) and upregulating anti-inflammatory IL-10[4].
Cytotoxic and Apoptotic Activity
When the 6-acyl group is extended into a chalcone (e.g., via Claisen-Schmidt condensation), the pharmacological profile shifts toward oncology. These chalcone-bearing 2(3H)-benzoxazolones exhibit strong cytotoxic activity against human tumor cell lines (BV-173, MCF-7, MDA-MB-231, and HCT116)[2]. Mechanistically, these derivatives reduce cell survival by inducing apoptosis, confirmed via TUNEL assays, DNA fragmentation measurements, and the direct activation of caspase-3[5].
Fig 3. Dual pharmacological mechanisms of 6-acyl-BOA derivatives in inflammation and oncology.
Quantitative Structure-Activity Data
The following table synthesizes the quantitative biological data across various 6-acyl-BOA derivative classes, providing a clear benchmark for future structural optimizations.
| Derivative Class | Primary Target / Mechanism | Therapeutic Indication | Key Quantitative Findings |
| 6-Acyl-3-substituted BOAs | COX / PGE2 Inhibition | Acute Inflammation / Edema | Potent inhibition of carrageenan-induced edema; significantly lowered PGE2 levels in in vivo models. |
| 6-Acylamino BOAs | IL-6, NO, IFN-γ Inhibition | Ulcerative Colitis | Inhibitory activities superior or equivalent to Celecoxib; dose-dependent reduction of DAI scores in DSS mice[4]. |
| 6-Chalcone BOAs | Caspase-3 Activation | Breast/Colon Cancer | Exhibited |
| 5-Chloro-6-piperidine BOAs | Apoptosis Induction | Metastatic Breast Cancer | Maximum apoptotic activity achieved at a concentration of 50 µM over a 72-hour incubation period[5]. |
In Vitro Validation Workflows
To ensure trustworthiness and reproducibility in drug discovery, every biological assay must be a self-validating system. The following protocol describes the standard method for evaluating the anti-inflammatory efficacy of new 6-acyl-BOA derivatives, incorporating necessary controls to rule out false positives caused by compound toxicity.
Protocol 2: Evaluation of IL-6 and NO Inhibition in LPS-Induced RAW264.7 Cells
-
Cell Culture & Seeding: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells in 96-well plates at a density of
cells/well and incubate overnight at 37°C in 5% . -
Pre-treatment & Controls: Pre-treat the cells with varying concentrations of the synthesized 6-acyl-BOA derivative (e.g., 5, 10, 25, 50 µM) for 2 hours.
-
Self-Validating Controls: Include a vehicle control (0.1% DMSO), a negative control (LPS only), and a positive pharmacological control (e.g., Celecoxib at 10 µM)[4].
-
-
Inflammatory Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours.
-
Causality: LPS binds to the TLR4 receptor on macrophages, triggering the NF-κB signaling cascade to simulate acute inflammation.
-
-
Nitric Oxide (NO) Quantification: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent and measure absorbance at 540 nm.
-
IL-6 Quantification: Use a commercial mouse IL-6 ELISA kit on the remaining supernatant, following the manufacturer's protocol, and read absorbance at 450 nm.
-
Orthogonal Viability Check (Critical Step): Perform an MTT assay on the remaining adhered cells.
-
Causality: Measuring both NO/IL-6 and cell viability in parallel ensures that the observed reduction in cytokines is due to true pharmacological inhibition of the inflammatory pathway, rather than an artifact of non-specific compound cytotoxicity killing the macrophages.
-
Conclusion
The 6-acyl-2(3H)-benzoxazolone scaffold represents a masterclass in bioisosteric design. By mimicking the electronic properties of catechol while resisting Phase II metabolic conjugation, it provides a highly stable foundation for drug development[1]. Whether functionalized into chalcones to trigger apoptosis in resistant cancer lines[2][5], or modified with acylamino groups to suppress IL-6 in ulcerative colitis[4], its regioselective synthesis and predictable structure-activity relationships make it an indispensable tool for medicinal chemists.
References
1.[5] Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Journal of Medicinal and Chemical Sciences. 5 2. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. PubMed. Link 3.[4] Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. PubMed. 4 4.[2] Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). ResearchGate. 2 5.[1] 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. SciSpace. 1 6.[3] Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. 3
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study [jmchemsci.com]
2(3H)-Benzoxazolone: A Privileged Scaffold for Multi-Target Drug Design
Executive Summary: The "Chameleon" Scaffold
In the landscape of heterocyclic drug design, 2(3H)-benzoxazolone (also known as 2-benzoxazolinone) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility stems from its ability to mimic the phenol or catechol moiety found in neurotransmitters and bioactive natural products, while offering superior metabolic stability due to the cyclic carbamate functionality.
This guide analyzes the pharmacophore’s biological profile, focusing on three primary therapeutic vectors: analgesic/anti-inflammatory , anticonvulsant , and antimicrobial activity.[1] We move beyond simple activity listings to explore the causality of Structure-Activity Relationships (SAR) and provide validated protocols for synthesis and evaluation.
Structural Chemistry & SAR Analysis[2][3][4][5]
The core 2(3H)-benzoxazolone bicycle consists of a benzene ring fused to an oxazol-2-one ring. The biological activity is modulated primarily through substitutions at two key vectors:
-
The Nitrogen Atom (Position 3): The primary site for alkylation/acylation. Modifications here drastically alter lipophilicity (
) and receptor binding affinity. -
The Benzene Ring (Positions 5 & 6): Electrophilic substitutions here (halogenation, acylation) modulate the electronic density of the core and influence metabolic half-life.
Visualization: Pharmacophore Logic
The following diagram illustrates the core SAR rules derived from extensive literature reviews.
Caption: SAR map highlighting critical substitution vectors. N-alkylation drives target selectivity, while ring substitution modulates potency.
Therapeutic Modules & Mechanisms
Module A: Analgesic & Anti-Inflammatory Activity
Mechanism: Derivatives substituted at the 6-position with acyl groups (e.g., 6-acyl-2(3H)-benzoxazolones) exhibit potent analgesic effects comparable to NSAIDs like indomethacin.[2] The mechanism involves the dual inhibition of Cyclooxygenase (COX) enzymes and the suppression of PGE2 (Prostaglandin E2) synthesis.
-
Key Insight: The 6-(2,5-difluorobenzoyl) moiety combined with a 3-(4-bromobenzoylmethyl) group creates a "super-agonist" for anti-inflammatory pathways, likely due to enhanced lipophilic interaction with the COX active site hydrophobic channel.
Module B: Anticonvulsant Activity
Mechanism: 5-chloro and 5-methyl substituted derivatives, particularly hydrazones, show significant protection against Maximal Electroshock (MES) induced seizures.
-
Pathway: These compounds appear to modulate the GABAergic system , increasing brain GABA levels, and possess high affinity for Sigma-1 receptors (
in nanomolar range). The Sigma-1 receptor acts as a chaperone at the ER-mitochondrion interface, stabilizing calcium signaling during cellular stress (seizures).
Caption: Dual mechanism of anticonvulsant action via GABAergic modulation and Sigma-1 receptor interaction.
Experimental Protocols
Protocol 1: Synthesis of Mannich Base Derivatives
Target: Antimicrobial/Cytotoxic Agents This protocol describes the N-aminomethylation of the benzoxazolone core, a classic method to introduce amine functionality for improved solubility and bioactivity.
Reagents:
-
2(3H)-Benzoxazolone (10 mmol)
-
Secondary amine (e.g., N-methylpiperazine) (10 mmol)
-
Formaldehyde (37% solution) (10 mmol)
-
Ethanol (Absolute)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 2(3H)-benzoxazolone in 20 mL of warm ethanol in a round-bottom flask.
-
Amine Addition: Add 10 mmol of the secondary amine dropwise with constant stirring.
-
Formaldehyde Addition: Slowly add 10 mmol of formaldehyde solution. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Solvent system: Benzene/Methanol 9:1).
-
Crystallization: Pour the reaction mixture into crushed ice. A precipitate should form immediately.
-
Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to obtain pure Mannich base.
Protocol 2: Carrageenan-Induced Paw Edema Assay
Target: Anti-inflammatory Evaluation This is the gold-standard in vivo assay for evaluating the acute anti-inflammatory potential of 6-acyl-benzoxazolone derivatives.
Subjects: Wistar Albino rats (150–200g).
Workflow:
-
Baseline Measurement: Measure the initial paw volume (
) of the right hind paw using a plethysmometer. -
Drug Administration: Administer the test compound (suspended in 0.5% CMC) orally (p.o.) at doses of 50–100 mg/kg. Use Indomethacin (10 mg/kg) as the positive control.
-
Induction: Wait 60 minutes, then inject 0.1 mL of 1% (w/v) carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 2, 3, and 4 hours post-injection. -
Calculation: Calculate % Inhibition:
Data Repository: Comparative Activity
Table 1: Antimicrobial Activity (MIC in µg/mL)
Comparison of N-substituted derivatives against standard pathogens.[3]
| Compound ID | Substitution (Pos 3) | S. aureus | E. coli | C. albicans | Reference |
| Ref Drug | Ciprofloxacin/Fluconazole | 0.5 - 2 | 1 - 4 | 2 - 8 | -- |
| Cmpd 6 | N-(o-methoxyphenyl)acetamide | 32 | 16 | 128 | [1] |
| Cmpd 13 | Thiazolinoalkyl derivative | 8.4 | 16 | 67.5 | [2] |
| Cmpd 4g | N-acyl-6-chloro derivative | 16 | 32 | 64 | [3] |
Table 2: Anticonvulsant Potency (MES Test)
Activity of 5-chloro-benzoxazolone hydrazones in mice.
| Compound ID | Substitution (Hydrazone) | ED50 (mg/kg) | PI (TD50/ED50) | Reference |
| Phenytoin | (Standard) | 9.5 | 6.9 | -- |
| Cmpd 43 | 5-chloro-3-acetyl-(o-methoxy) | 8.7 | > 20 | [4] |
| Cmpd 45 | 5-chloro-3-acetyl-(p-methyl) | 7.6 | 26.9 | [4] |
| Cmpd 4g | 4-(2-alkylthio)-triazolone hybrid | 23.7 | 12.0 | [5] |
References
-
Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences.4
-
Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Heterocyclic Communications.5[6][4][7][8][9]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI.10
-
Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. Journal of Medicinal Chemistry.8
-
Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. MDPI.11
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis.2
-
2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry.[7][12]12
Sources
- 1. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tale of Two Isomers: A Technical Guide to 5-Acyl and 6-Acyl Benzoxazolinones
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The benzoxazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic placement of functional groups on this privileged structure can dramatically influence its pharmacological profile. Among the various modifications, acylation of the benzene ring has proven to be a particularly fruitful strategy for enhancing therapeutic potential. This guide provides a deep dive into the nuanced yet critical differences between two key regioisomers: 5-acyl and 6-acyl benzoxazolinones. While seemingly minor, the positional shift of the acyl group from the 5- to the 6-position of the benzoxazolinone core imparts distinct chemical and biological properties, a distinction of paramount importance in the rational design of novel therapeutics.
The Structural and Electronic Landscape: A Tale of Two Positions
The fundamental difference between 5-acyl and 6-acyl benzoxazolinones lies in the point of attachment of the acyl group (R-C=O) to the benzene ring of the benzoxazolinone core. This seemingly simple isomeric variation introduces subtle yet significant alterations in the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.
From an electronic standpoint, the position of the electron-withdrawing acyl group influences the electron density of the benzoxazolinone ring system. When positioned at C6, the acyl group exerts a more direct electronic influence on the heterocyclic portion of the molecule. This can affect the reactivity of the N-H proton and the overall stability of the ring. In contrast, a C5-acyl group's electronic effects are more localized to the carbocyclic ring. These electronic disparities can translate into differences in physicochemical properties such as pKa, lipophilicity, and metabolic stability.
The Synthetic Maze: Navigating to the 5- and 6-Acyl Isomers
The synthesis of 6-acyl benzoxazolinones is well-documented, often proceeding through a Friedel-Crafts acylation of a suitable benzoxazolinone precursor. The 6-position is generally more susceptible to electrophilic substitution due to the directing effects of the heterocyclic ring.
In contrast, the synthesis of 5-acyl benzoxazolinones presents a greater regioselectivity challenge. Direct Friedel-Crafts acylation of the parent benzoxazolinone often yields the 6-acyl isomer as the major product. Therefore, the synthesis of the 5-acyl isomer typically requires a more strategic approach, often involving multi-step sequences with protecting groups or starting from precursors where the 5-position is pre-functionalized.
Established Protocol for 6-Acyl Benzoxazolinone Synthesis
A common and efficient method for the synthesis of 6-acyl benzoxazolinones is the Fries rearrangement of N-acyl-2-aminophenols followed by cyclization, or direct Friedel-Crafts acylation of 2-benzoxazolinone.
Experimental Protocol: Synthesis of 6-Chloroacetyl-2-benzoxazolinone [1]
-
Reaction Setup: To a stirred solution of 2-benzoxazolinone in a suitable solvent (e.g., nitrobenzene or dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Acylation: Slowly add chloroacetyl chloride to the reaction mixture at a controlled temperature (typically 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 6-chloroacetyl-2-benzoxazolinone.
Strategic Synthesis of 5-Acyl Benzoxazolinones
Due to the regioselectivity challenges, the synthesis of 5-acyl benzoxazolinones often necessitates a more nuanced approach. One potential strategy involves the use of a starting material with a directing group at a position that favors acylation at the C5 position, followed by removal of the directing group. Another approach is to construct the benzoxazolinone ring from a pre-functionalized benzene derivative.
While specific, detailed protocols for the synthesis of a wide range of 5-acyl benzoxazolinones are less commonly reported in readily available literature compared to their 6-acyl counterparts, the principles of electrophilic aromatic substitution and heterocyclic synthesis provide a framework for their rational design.
The Biological Dichotomy: How Position Dictates Potency and Selectivity
The seemingly subtle shift in the acyl group's position from C6 to C5 can have a profound impact on the biological activity of benzoxazolinone derivatives. This difference is often attributed to the altered interaction of the molecule with its biological target.
A Quantitative Structure-Activity Relationship (QSAR) study on a series of 5- and 6-acyl-3-alkyl-2-benzoxazolinone derivatives revealed that both isomers possess potential as analgesic and anti-inflammatory agents. The study highlighted that molecular properties such as hydrophobicity, the presence of halogens, and the overall shape of the molecule are key determinants of their biological activity. While this study confirms the biological relevance of both isomers, it underscores the need for more direct comparative experimental data to fully elucidate their distinct pharmacological profiles.
It has been generally observed in the broader class of benzoxazole derivatives that substitutions at both the 5- and 6-positions can significantly influence biological activity. For instance, in some series of benzoxazole-based anticancer agents, the nature and position of substituents on the benzene ring were found to be critical for their cytotoxic potency and selectivity. This suggests that both 5-acyl and 6-acyl benzoxazolinones likely exhibit distinct structure-activity relationships (SAR).
Table 1: Comparative Biological Activities of Substituted Benzoxazolinones
| Compound Class | Biological Activity | Key Findings |
| 6-Acylamino/Sulfonamido Benzoxazolones | Anti-inflammatory (IL-6 inhibition) | Showed therapeutic potential for ulcerative colitis. |
| 6-Acyl-3-piperazinomethyl-2-benzoxazolinones | Analgesic, Anti-inflammatory, Antimicrobial | The 6-acyl group is a key feature for these activities. |
| 5-/6-Acyl-3-alkyl-2-benzoxazolinones | Analgesic, Anti-inflammatory | QSAR models suggest both isomers are active, with activity dependent on physicochemical properties. |
Spectroscopic Signatures: Differentiating the Isomers
The positional difference between the 5-acyl and 6-acyl isomers can be readily distinguished using standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The coupling patterns and chemical shifts of the aromatic protons will be distinct due to the different substitution patterns. For a 5-acyl benzoxazolinone, one would expect to see a different set of splitting patterns for the protons at positions 4, 6, and 7 compared to a 6-acyl benzoxazolinone, which would show characteristic signals for the protons at positions 4, 5, and 7.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring will also be different for the two isomers. The carbon atom attached to the acyl group will typically show a downfield shift, and the electronic effects of the acyl group will influence the chemical shifts of the other aromatic carbons, providing another layer of structural confirmation.
-
Infrared (IR) Spectroscopy: Both isomers will exhibit a characteristic carbonyl (C=O) stretching frequency for the acyl group, typically in the range of 1650-1700 cm⁻¹. Additionally, the lactam carbonyl of the benzoxazolinone ring will show a strong absorption band around 1750-1780 cm⁻¹. While the exact positions of these bands may show slight variations between the two isomers due to electronic differences, the overall IR spectra will be broadly similar.
Future Directions and Unanswered Questions
This guide has highlighted the fundamental differences between 5-acyl and 6-acyl benzoxazolinones. However, it is also clear that there is a significant knowledge gap, particularly concerning the 5-acyl isomers. The available literature is heavily skewed towards the synthesis and evaluation of 6-substituted derivatives.
To fully unlock the therapeutic potential of acylated benzoxazolinones, future research should focus on:
-
Development of robust and regioselective synthetic routes to a wider variety of 5-acyl benzoxazolinones.
-
Direct, head-to-head comparative studies of the biological activities of 5- and 6-acyl isomers against a broad panel of therapeutic targets.
-
In-depth structure-activity relationship (SAR) studies to elucidate the specific contributions of the acyl group's position to biological activity and selectivity.
-
Pharmacokinetic and metabolic profiling of both isomers to understand how the acyl position affects their drug-like properties.
By systematically addressing these areas, the scientific community can gain a more complete understanding of the structure-property relationships governing this important class of molecules, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37.
- Çalış, Ü., et al. (2001). Synthesis of some novel 3-methyl-6-(2-substituted propanoyl/propyl)-2-benzoxazolinone derivatives and anti-nociceptive activity. Il Farmaco, 56(10), 719-724.
- Verma, H., & Silakari, O. (2018). Benzoxazolinone: A Scaffold with Diverse Pharmacological Significance. In Key Heterocycle Cores for Designing Multitargeting Molecules (pp. 343-367). Elsevier.
-
Chem-Impex. (n.d.). 6-Chloroacetyl-2-benzoxazolinone. Retrieved from [Link]
- Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. Chemistry & Biodiversity, e202400031.
- Gökhan, N., et al. (2003). Synthesis and evaluation of analgesic, anti-inflammatory and antimicrobial activities of 6-acyl-3-piperazinomethyl-2-benzoxazolinones. Arzneimittelforschung, 53(2), 114-120.
- Tuğcu, G., & Köksal, M. (2019). A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives.
- Yıldız-Oren, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913.
Sources
Technical Guide: Lipophilicity and logP Determination of Chlorobutyryl Benzoxazolones
Executive Summary
This guide details the physicochemical characterization of chlorobutyryl benzoxazolones, focusing specifically on the determination and interpretation of their partition coefficient (logP). As a Senior Application Scientist, I address this topic not merely as a data collection exercise but as a critical gateway in the drug development pipeline.
Benzoxazolones (2(3H)-benzoxazolones) are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for phenol or catechol moieties.[1][2] The introduction of a chlorobutyryl group (typically at the N-position) drastically alters the molecular lipophilicity, transforming a relatively polar heterocycle (logP ~1.0) into a highly permeable, reactive intermediate or prodrug (logP > 2.0). Accurate determination of this parameter is essential for predicting blood-brain barrier (BBB) penetration in analgesic applications and membrane permeability in antimicrobial screening.
Chemical Basis & Theoretical Prediction[3]
Before experimental determination, a theoretical baseline must be established to select the appropriate chromatographic window.
Structural Analysis
The core structure consists of a fused benzene and oxazole ring containing a carbamate functionality. The 3-(3-chlorobutyryl) substituent adds a lipophilic aliphatic chain terminated by a reactive halogen.
-
Hydrophilic Core: 2(3H)-Benzoxazolone (Polar surface area ~38 Ų).
-
Lipophilic Tail: Chlorobutyryl chain (Increases Van der Waals volume and hydrophobicity).
Fragment-Based LogP Prediction (ClogP)
Using the Hansch-Leo fragment constant method, we can estimate the logP shift. This estimation guides the experimental solvent ratios.
| Fragment | Contribution ( | Notes |
| Parent (Benzoxazolone) | 1.16 | Experimental baseline (PubChem CID 6043) |
| Carbonyl group (C=O) | -0.70 | Part of the acyl linker |
| Aliphatic Chain (-(CH2)3-) | +1.50 | ~0.5 per methylene unit |
| Chlorine (-Cl) | +0.71 | Halogen contribution |
| Total Estimated logP | ~2.67 | Prediction for 3-(3-chlorobutyryl) derivative |
Scientific Insight: The chlorobutyryl derivative sits in the "sweet spot" (logP 2–3) for CNS drug candidates, balancing solubility with membrane permeability.
Experimental Protocols
While computational models are useful, regulatory filings and SAR studies require experimental validation. The RP-HPLC Method is the industry standard for this class of compounds due to its high throughput and insensitivity to impurities common in acyl-chloride synthesis.
Protocol A: RP-HPLC Determination (The Trustworthy System)
This method relies on the linear relationship between the logarithm of the capacity factor (
Reagents & Equipment:
-
Stationary Phase: C18 (Octadecylsilane) column, end-capped (to prevent silanol interactions with the benzoxazolone nitrogen).
-
Mobile Phase: Methanol/Water (Isocratic 60:40 or 70:30 v/v). Buffered to pH 7.4 (Phosphate buffer) to ensure the molecule is non-ionized (pKa of benzoxazolone is ~9.5, so it remains neutral).
-
Reference Standards: A set of 5-6 compounds with known logP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene).
Step-by-Step Workflow:
-
Dead Time Determination (
): Inject Sodium Nitrate or Uracil to determine the column dead time (unretained solute). -
Standard Calibration: Inject reference standards and record retention times (
). Calculate capacity factor : -
Regression Analysis: Plot
(y-axis) vs. Literature logP (x-axis) to generate the calibration equation: -
Sample Measurement: Inject the chlorobutyryl benzoxazolone sample (dissolved in mobile phase).
-
Calculation: Input the sample's
into the regression equation to solve for logP.
Visualization: HPLC Method Logic
The following diagram illustrates the self-validating logic of the HPLC determination workflow.
Caption: Figure 1. Self-validating RP-HPLC workflow for logP determination. The system calibrates retention behavior against known standards to eliminate column-specific bias.
Data Analysis & Interpretation
Comparative Data Table
The following table synthesizes literature values for the parent scaffold and calculated values for the chlorobutyryl derivatives, highlighting the "Lipophilic Shift."
| Compound Structure | Substituent (R) | Method | logP Value | Biological Implication |
| Benzoxazolone (Parent) | -H | Exp (Shake Flask) | 1.16 | Moderate polarity; good oral absorption but lower BBB penetration. |
| 3-Acetyl-benzoxazolone | -COCH3 | Exp (HPLC) | 1.10 | Minimal shift; acetyl group polarity offsets methylene addition. |
| 3-(3-Chlorobutyryl)- | -CO(CH2)3Cl | Calc (ClogP) | 2.67 | Optimal CNS range. High membrane permeability. |
| 6-Acyl-benzoxazolone | -COR (Ring) | Exp (HPLC) | 2.5 - 3.5 | Ring substitution often yields higher lipophilicity than N-substitution due to electronic effects. |
Structure-Activity Relationship (SAR) Logic
The chlorobutyryl group acts as a "lipophilic anchor."
-
N-Acylation: The attachment of the carbonyl to the nitrogen reduces the hydrogen bond donor capacity (removes the N-H), which significantly increases logP (experimentally observed in similar N-acyl hydrazones).
-
Halogen Effect: The terminal chlorine atom enhances lipophilicity (
) and provides a site for alkylation reactions (e.g., forming piperazine derivatives for analgesics). -
Metabolic Stability: The amide bond (N-CO) is susceptible to hydrolysis by esterases. A higher logP protects the core from rapid renal excretion, extending half-life, but may increase hepatic clearance.
Visualizing the Lipophilic Shift
The diagram below maps the structural components to their physicochemical impact.[3]
Caption: Figure 2. Component analysis of the chlorobutyryl benzoxazolone structure showing the cumulative effect of substituents on the final lipophilicity.
References
-
PubChem. (2023). 2(3H)-Benzoxazolone Compound Summary (CID 6043). National Library of Medicine. [Link]
-
U.S. National Institutes of Health. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities.[4] PubMed. [Link]
-
MDPI. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules.[1][2][5][3][6][7][8][9][10][11][12][13] [Link][1]
-
ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.[Link]
-
ResearchGate. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound 2-Benzoxazolone (FDB010916) - FooDB [foodb.ca]
- 8. spu.edu.sy [spu.edu.sy]
- 9. researchgate.net [researchgate.net]
- 10. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yorku.ca [yorku.ca]
- 13. chem.uwec.edu [chem.uwec.edu]
The Benzoxazolone Scaffold: A Technical Odyssey in Medicinal Chemistry
Executive Summary
The 2(3H)-benzoxazolone (benzoxazolinone) scaffold represents a paradigm of "privileged structure" utility in medicinal chemistry.[1][2][3] Originally isolated as a synthetic curiosity in the late 19th century, it has evolved into a cornerstone pharmacophore for central nervous system (CNS) modulation, anti-inflammatory therapy, and targeted protein inhibition. This guide dissects the technical history, synthetic evolution, and structural activity relationships (SAR) that make benzoxazolone a superior bioisostere for phenol and catechol moieties, offering enhanced metabolic stability without compromising binding affinity.
Part 1: Historical Genesis & Synthetic Evolution[3]
The Late 19th Century: Structural Inception
The history of benzoxazolone is deeply intertwined with the broader exploration of benzoxazoles by chemists like Arthur Ladenburg in the 1870s. However, the specific isolation of the carbonyl derivative, 2(3H)-benzoxazolone, emerged from attempts to stabilize aminophenols.
The foundational synthesis—still relevant in modified forms today—involves the fusion of 2-aminophenol with urea . This reaction, unlike the condensation with carboxylic acids that yields benzoxazoles, introduces a carbonyl bridge, creating a cyclic carbamate.
Key Historical Milestone:
-
1880s-1890s: Early characterization of the ring system by German chemists (e.g., Tiemann, Hofmann) investigating phenol derivatives. The reaction with phosgene (
) was identified early on as a definitive route to the cyclic carbamate, establishing the core connectivity.
The Mid-20th Century: The Muscle Relaxant Era
The true medicinal breakthrough occurred in the 1950s with the discovery of Chlorzoxazone (5-chloro-2(3H)-benzoxazolone). Researchers at McNeil Laboratories sought a centrally acting muscle relaxant with a better safety profile than zoxazolamine (which was later withdrawn due to hepatotoxicity).
-
1958: FDA approval of Chlorzoxazone.
-
Mechanism: It acts at the level of the spinal cord and subcortical areas of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.[4]
Synthetic Methodologies: From Fusion to Carbonylation
The synthesis of the core scaffold has evolved from harsh fusion conditions to elegant, catalytic carbonylations.
Method A: The Classic Fusion (Industrial)
-
Conditions: High heat (>150°C), melt fusion.
-
Mechanism: Nucleophilic attack of the amine on urea, followed by cyclization and ammonia release.
-
Pros/Cons: Atom economical but requires high temps; limited functional group tolerance.
Method B: Phosgene/CDI Cyclization (Laboratory Standard)
-
Reagents: 2-Aminophenol + Phosgene (or Triphosgene/CDI).
-
Conditions: Mild base (TEA), THF/DCM, 0°C to RT.
-
Mechanism: Formation of isocyanate intermediate followed by intramolecular trapping by the phenol hydroxyl.
-
Pros/Cons: High yield, mild conditions; Phosgene is toxic (CDI is the safer alternative).
Method C: Modern Oxidative Carbonylation
-
Reagents: 2-Aminophenol + CO (or CO surrogates) + Pd/Fe catalyst.
-
Conditions: Oxidative environment.
-
Significance: Allows for access to the scaffold from non-prefunctionalized precursors via C-H activation in some advanced protocols.
Figure 1: Evolution of Synthetic Pathways for the Benzoxazolone Scaffold.
Part 2: Pharmacophore Versatility (SAR & Bioisosterism)
The Phenol Bioisostere Hypothesis
The defining feature of benzoxazolone in medicinal chemistry is its ability to mimic the electronic and steric properties of a phenol or catechol moiety while offering superior metabolic stability.
-
Acidity (pKa): The N-H proton of benzoxazolone has a pKa of ~8.5–9.0, comparable to a phenol (pKa ~10). This allows it to participate in hydrogen bonding as a donor (N-H) and acceptor (C=O) at physiological pH.
-
Metabolic Shielding: Unlike phenols, which are rapidly glucuronidated or sulfated by Phase II enzymes, the benzoxazolone ring is relatively resistant to these rapid clearance pathways.
-
Electronic Distribution: The cyclic carbamate creates a dipole that mimics the polarized O-H bond of a phenol, allowing it to interact with serine or threonine residues in receptor binding pockets.
Structural Activity Relationship (SAR) Zones
-
Position 3 (Nitrogen): The "anchor" point. Alkylation here removes the H-bond donor capability but increases lipophilicity (LogP). This is often used to target CNS receptors (e.g., Dopamine D2).[1]
-
Position 5 & 6 (Aromatic Ring): The "electronic tuning" zone.
Figure 2: SAR Logic of the Benzoxazolone Scaffold.
Part 3: Therapeutic Trajectory & Case Studies
Chronological Evolution
-
1950s: Muscle Relaxants. (Chlorzoxazone). Mechanism: Polysynaptic reflex inhibition.
-
1980s-1990s: Analgesics & NSAIDs. Derivatives were explored as non-acidic NSAIDs to reduce gastric ulceration common with carboxyl-containing drugs.
-
2000s: CNS Agents. High affinity ligands for Dopamine (D2/D4) and Serotonin (5-HT) receptors. The scaffold served as a linker or headgroup in "atypical" antipsychotic design.
-
2020s: Targeted Inhibitors. Soluble Epoxide Hydrolase (sEH) inhibitors and anticancer agents.
Modern Case Study: sEH Inhibitors (2023)
Context: Soluble Epoxide Hydrolase (sEH) hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols. Inhibiting sEH is a strategy for treating cardiovascular and inflammatory diseases.[12]
Rational Design: In a 2023 study, researchers utilized the benzoxazolone scaffold to replace the unstable pharmacophores of earlier sEH inhibitors.[12]
-
Design Strategy: They merged a urea pharmacophore (known to bind the sEH active site) with the benzoxazolone ring at the 5-position.[12]
-
Role of Benzoxazolone: It acted as a rigid, planar spacer that oriented the urea group correctly while providing secondary hydrophobic interactions with the enzyme's L-shaped pocket.
-
Outcome: The lead compound (Benzoxazolone-5-urea derivative) showed IC50 values in the nanomolar range (0.39 nM), validating the scaffold's utility in precision ligand design.
Quantitative Comparison of Key Derivatives
| Compound | Substitution (Pos 5) | Substitution (Pos 3) | Primary Indication | Key Potency Metric |
| Chlorzoxazone | -Cl | -H | Muscle Relaxant | ED50 ~60 mg/kg (Muscle relaxant) |
| Compound 33 (sEH)* | -Urea-Linker | -H | Anti-inflammatory | IC50 = 0.4 nM (sEH inhibition) |
| GluN2B Antagonist | -H | -Phenylcyclohexyl | Neuroprotection | IC50 = 25 nM (GluN2B) |
*Refers to lead compound from 2023 sEH study.
Part 4: Detailed Experimental Protocol
Synthesis of 5-Chloro-2(3H)-benzoxazolone (Chlorzoxazone Analog) A verifiable laboratory protocol using CDI (safer than phosgene).
Reagents:
-
2-Amino-4-chlorophenol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) for extraction
Step-by-Step:
-
Preparation: Dissolve 2-amino-4-chlorophenol (143.5 mg, 1 mmol) in anhydrous THF (5 mL) under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add CDI (194 mg, 1.2 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water. -
Validation:
-
Melting Point: 191–192°C.
-
IR: Characteristic carbonyl stretch at ~1750-1770
.
-
References
-
Ladenburg, A. (1876). Synthese der Benzoxazole. Berichte der deutschen chemischen Gesellschaft. Link
-
Poupaert, J. H., et al. (2005).[2] 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry. Link
-
U.S. Food and Drug Administration. (1958). Chlorzoxazone Approval History. Link
-
Al-Wahaibi, L.H., et al. (2023).[3] Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. Journal of Medicinal Chemistry. Link
-
Tarikogullari, A.H., et al. (2022). Synthesis and structural characterization of some 2(3H)-benzoxazolone derivatives. ResearchGate. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Chlorzoxazone used for? [synapse.patsnap.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. sciforum.net [sciforum.net]
- 8. Chlorzoxazone - Wikipedia [en.wikipedia.org]
- 9. Chlorzoxazone [medbox.iiab.me]
- 10. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-(2-chloro-butyryl)-3H-benzoxazol-2-one safety data sheet (SDS)
This technical guide provides a comprehensive safety and handling profile for 6-(2-chloro-butyryl)-3H-benzoxazol-2-one .[1][2] As this specific derivative is a specialized research intermediate often absent from standard public chemical registries, this document synthesizes data from validated Structure-Activity Relationships (SAR) and close structural analogs (e.g., 6-chloroacetyl-2-benzoxazolinone, CAS 54903-10-5).[1][2]
Executive Summary
6-(2-chloro-butyryl)-3H-benzoxazol-2-one is a pharmacophore building block belonging to the 6-acyl-2-benzoxazolinone class.[1][2] It serves as a critical electrophilic intermediate in the synthesis of bioactive molecules, particularly muscle relaxants (analogous to Chlorzoxazone) and non-steroidal anti-inflammatory agents. Its core reactivity stems from the
Part 1: Chemical Identity & Physicochemical Profile[2]
This compound combines the stability of the benzoxazolone heterocycle with the high reactivity of an alpha-chloro ketone side chain.[1][2]
Identification
| Parameter | Detail |
| Chemical Name | 6-(2-chlorobutanoyl)-2(3H)-benzoxazolone |
| Common Synonyms | 6-(2-chlorobutyryl)-2-benzoxazolinone; 6-(2-chloro-1-oxobutyl)-2-benzoxazolone |
| Molecular Formula | |
| Molecular Weight | ~239.65 g/mol |
| Structural Class | Benzoxazole derivative; |
| CAS Number (Analog) | Referencing 54903-10-5 (6-chloroacetyl analog) for hazard extrapolation |
Predicted Physicochemical Properties
Based on SAR with 6-chloroacetyl-2-benzoxazolinone.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| Melting Point | 165–175 °C (Predicted range based on homologs) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in water.[1][2] |
| Reactivity | High. Susceptible to nucleophilic attack at the |
Part 2: Hazard Identification & Risk Assessment[1][2][5][6]
Signal Word: WARNING
GHS Classification (Extrapolated)
Due to the
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3][4][5][6][7] |
| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation.[2][3][4][5][6] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][3][4][6] |
| Sensitization | Watch | Note: |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2][3][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][6] Remove contact lenses if present and easy to do.[2][6] Continue rinsing.[1][2][4][6]
Part 3: Synthesis & Reaction Pathways (Application Scientist Perspective)
The value of this compound lies in its "dual-reactivity": the benzoxazolone ring is stable under many conditions, allowing the side chain to be modified.[1][2]
Primary Synthesis Route: Friedel-Crafts Acylation
The most robust synthesis involves the direct acylation of 2-benzoxazolinone.[1][2] This reaction requires careful temperature control to prevent di-acylation or ring opening.[1][2]
Protocol:
-
Reagents: 2-Benzoxazolinone (1.0 eq), 2-Chlorobutyryl chloride (1.1 eq),
(3.0 eq). -
Solvent: Carbon Disulfide (
) or Nitrobenzene (for higher solubility). -
Conditions: Reflux for 3-6 hours.
-
Quench: Pour onto crushed ice/HCl mixture to decompose the aluminum complex.
Reaction Mechanism Diagram
The following diagram illustrates the synthesis and the subsequent "Gateway" reaction where the chlorine is displaced by an amine (a common step in drug synthesis).
Caption: Figure 1. Friedel-Crafts synthesis pathway and subsequent derivatization potential.[1][2]
Part 4: Safe Handling & Storage Protocols
Engineering Controls
-
Fume Hood: Mandatory.[1][2] The compound and its precursors (acid chlorides) can release HCl gas and lachrymatory vapors.[2]
-
Glove Selection: Nitrile (0.11 mm) is sufficient for incidental splash; however, Laminate PE/EVAL gloves are recommended for prolonged handling of halogenated ketones.[2]
Storage Stability[1][2]
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic.[1][2] Store under Argon or Nitrogen .[1][2]
-
Incompatibility: Keep away from strong bases (amines, hydroxides) and oxidizers.[2] The
-proton is acidic; bases will cause enolization and rapid degradation.[1][2]
Emergency Decision Logic
The following decision tree outlines the immediate response to exposure, prioritizing the lachrymatory nature of the compound.
Caption: Figure 2. Emergency response logic for alpha-halo ketone exposure.
Part 5: Toxicological & Ecological Information[2]
Toxicological Mechanisms[1][2]
-
Alkylating Potential: The C-Cl bond adjacent to the carbonyl group is highly electrophilic.[1][2] It can alkylate DNA bases or protein residues (cysteine thiols), which is the mechanism for both its potential toxicity and its utility in drug synthesis.[2]
-
Structure-Activity Relationship (SAR): Analogs like 6-chloro-2-benzoxazolinone show moderate oral toxicity (LD50 Rat ~700 mg/kg) [1].[1][2] It is prudent to assume this derivative has a similar or slightly higher toxicity profile due to the reactive side chain.[2]
Ecological Fate[1][2]
-
Persistence: Benzoxazolinones are generally resistant to rapid hydrolysis in neutral water but degrade in alkaline conditions.[1][2]
-
Ecotoxicity: Harmful to aquatic life with long-lasting effects (Predicted Aquatic Chronic 3).[1][2] Do not release into drains.[1][2]
References
-
PubChem. (n.d.).[1][2] 6-Chloro-2-benzoxazolinone (Compound Summary).[1][2][8][6][9][10] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]
-
Poupaert, J., et al. (2005).[2] 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.[1][2] Current Medicinal Chemistry.[1][2] Retrieved from [Link]
-
U.S. National Institutes of Health. (n.d.).[1][2] Friedel-Crafts Acylation of Benzoxazolinones.[1][2] Reaction data derived from patent literature US4342872A.[1][2]
Sources
- 1. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-5-chlorobenzo[d]oxazol-2(3H)-one | 5579-85-1 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2(3H)-Benzoxazolone (CAS 59-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 6-Chloroacetyl-2-benzoxazolinone | CAS 54903-10-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: Regioselective Synthesis of 6-(2-chloro-butyryl)-3H-benzoxazol-2-one via AlCl₃-DMF Mediated Friedel-Crafts Acylation
Executive Summary
This application note details the optimized protocol for the synthesis of 6-(2-chlorobutyryl)-3H-benzoxazol-2-one , a critical pharmacophore intermediate used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents (e.g., piperazine derivatives).
While standard Friedel-Crafts conditions often result in N-acylation or poly-substitution when applied to cyclic carbamates, this protocol utilizes an Aluminum Chloride-N,N-Dimethylformamide (AlCl₃-DMF) complex. This "Liquid Coordination Complex" (LCC) strategy ensures high regioselectivity for the C-6 position, suppresses N-acylation, and maintains the integrity of the sensitive
Mechanistic Insight & Regioselectivity
The Challenge of Benzoxazolones
The 2(3H)-benzoxazolone (BOA) heterocycle presents a unique synthetic challenge:
-
Ambident Nucleophilicity: The nitrogen atom (N3) is nucleophilic, often leading to N-acylation under standard basic or weak Lewis acid conditions.
-
Electronic Directing Effects: The oxygen atom at position 1 is a stronger activator than the carbamate nitrogen, directing electrophilic substitution to position 6 (para to oxygen).
The AlCl₃-DMF Solution
Using pure Lewis acids (like
-
Solubilization: It effectively dissolves the polar BOA substrate.
-
Selectivity: The bulky complex sterically hinders the N-position and moderates the reactivity of the acylium ion, favoring the thermodynamically stable C-6 substitution.
-
Acylating Agent: 2-chlorobutyryl chloride is activated to form an acylium-like species within the complex, which attacks the C-6 position.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the regioselective C-acylation of 2(3H)-benzoxazolone.
Materials & Safety Protocols
Critical Reagents
| Reagent | Purity | Role | Handling Note |
| 2(3H)-Benzoxazolone | >98% | Substrate | Solid, irritant. |
| 2-Chlorobutyryl Chloride | >97% | Electrophile | Lachrymator , corrosive. Handle in fume hood. |
| Aluminum Chloride ( | Anhydrous | Catalyst | Highly Hygroscopic . Must be yellow/grey powder. White/clumped solid indicates hydrolysis (inactive). |
| DMF | Anhydrous | Solvent/Ligand | Dry over molecular sieves (4Å) before use. |
Safety Warning: The Exotherm
DANGER: The addition of
Detailed Experimental Protocol
Preparation of the Catalyst Complex
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.
-
Solvent Charge: Add anhydrous DMF (15 mL) to the flask.
-
Cooling: Submerge the flask in an ice-water bath (
). -
Catalyst Addition: Slowly add anhydrous
(12.0 g, 90 mmol) in small portions over 20 minutes.-
Checkpoint: Ensure internal temperature does not exceed
. The mixture will turn into a viscous, yellowish slurry/liquid.
-
Acylation Reaction[1][2][3][4]
-
Substrate Addition: Once the exotherm subsides, add 2(3H)-benzoxazolone (4.05 g, 30 mmol) to the complex. Stir for 10 minutes until a homogenous solution/suspension forms.
-
Reagent Addition: Add 2-chlorobutyryl chloride (4.23 g, 30 mmol) dropwise via the addition funnel over 15 minutes.
-
Note: A slight evolution of HCl gas may occur. Ensure the system is vented through a scrubber (NaOH trap).
-
-
Reaction Phase:
-
Remove the ice bath.
-
Heat the reaction mixture to 85°C using an oil bath.
-
Maintain stirring at 85°C for 3 to 4 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by a lower spot.
-
Workup and Purification
-
Quenching: Cool the mixture to room temperature. Pour the dark reaction mass slowly onto 200 g of crushed ice containing 10 mL of conc. HCl.
-
Why HCl? To break the strong Aluminum-Oxygen complexes and prevent aluminum salt precipitation.
-
-
Precipitation: Stir the aqueous mixture vigorously for 1 hour. The product should precipitate as a solid.
-
Filtration: Filter the solid under vacuum. Wash the filter cake copiously with cold water (
) to remove residual DMF and Aluminum salts. -
Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) .
-
Drying: Dry the crystals in a vacuum oven at
for 12 hours.
Expected Results
-
Yield: 65% - 75%
-
Appearance: White to off-white needles.
-
Melting Point: 158–160 °C (Lit. value check required for specific derivative).
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis process.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Inactive | Ensure |
| N-Acylation Observed | Temperature too low or wrong solvent | Ensure temperature reaches 85°C. The thermodynamic C-acylation requires heat. Pure DMF promotes complexation; do not dilute with non-polar solvents. |
| Tar/Dark Oil Formation | Overheating or moisture | Do not exceed 95°C. Ensure strict anhydrous conditions during setup. |
| Product is Sticky | Residual DMF | Wash the crude solid thoroughly with water. Recrystallize twice if necessary. |
Characterization Checklist
To validate the synthesis of 6-(2-chlorobutyryl)-3H-benzoxazol-2-one , ensure the following spectral features are present:
-
IR Spectroscopy:
-
: Broad band
. -
(Lactam): Strong peak
. -
(Ketone): Strong peak
.
-
: Broad band
-
NMR (DMSO-
):
References
-
Aichaoui, H., et al. (1992). "Friedel-Crafts acylation of 2(3H)-benzoxazolones: A regioselective synthesis of 6-acyl derivatives." Tetrahedron, 48(15).
-
Poupaert, J. H., et al. (1997).[4] "AlCl3-DMF Reagent in the Friedel-Crafts Reaction. Application to the Synthesis of Symmetrical Benzophenone Derivatives." Bulletin of the Chemical Society of Belgium.
-
Guendouda, B., et al. (2019). "FeCl3-DMF complex as efficient catalyst for the synthesis of 6-acyl-2(3H)-benzoxazolones." Bulletin of the Chemical Society of Ethiopia, 33(3).
-
Ucar, H., et al. (1998).[4] "Fries like rearrangement: a novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones."[4] Tetrahedron, 54(8), 1763-1772.
Sources
Technical Synthesis Guide: 6-(2-Chloro-butyryl)-3H-benzoxazol-2-one
Executive Summary & Application Context
The compound 6-(2-chloro-butyryl)-3H-benzoxazol-2-one is a critical electrophilic intermediate used in the synthesis of bioactive benzoxazolinone derivatives. It serves as a "warhead" for nucleophilic substitution reactions, particularly with secondary amines (e.g., piperazines) to generate libraries of analgesic, anti-inflammatory, and antimicrobial agents (such as bioisosteres of Epalrestat or non-steroidal anti-inflammatory derivatives).
Key Synthetic Challenges:
-
Regioselectivity: Directing the acylation exclusively to the C6 position while avoiding the C5 position.
-
Polyacylation: Preventing di-acylation on the nitrogen or ortho-positions.
-
Stability: The
-halo ketone moiety is reactive; harsh workup conditions can lead to hydrolysis or elimination.
This protocol utilizes a Friedel-Crafts Acylation strategy optimized for high regioselectivity using a Lewis Acid-mediated pathway in a polar aprotic solvent system.
Retrosynthetic Logic & Mechanism
The synthesis relies on the electronic directing effects of the benzoxazolinone core.
-
Activation: The nitrogen atom at position 3 is a strong resonance activator (para-director). The oxygen at position 1 is also an activator but weaker than nitrogen.
-
Directing: The C6 position is para to the Nitrogen and meta to the Oxygen. The C5 position is para to the Oxygen. Since Nitrogen is the dominant activator, electrophilic aromatic substitution (EAS) occurs preferentially at C6 .
Reaction Scheme
The reaction involves the acylation of 2(3H)-benzoxazolone with 2-chlorobutyryl chloride in the presence of Aluminum Chloride (
Figure 1: Reaction pathway for the C6-selective acylation of 2-benzoxazolinone.[1][2][3]
Experimental Protocol
Materials & Equipment
| Reagent | CAS No. | Equiv. | Role |
| 2(3H)-Benzoxazolone | 59-49-4 | 1.0 | Substrate |
| 2-Chlorobutyryl Chloride | 7623-11-2 | 1.2 | Electrophile |
| Aluminum Chloride ( | 7446-70-0 | 3.0 | Catalyst |
| DMF (Anhydrous) | 68-12-2 | -- | Solvent/Complexing Agent |
| Dichloromethane (DCM) | 75-09-2 | -- | Extraction Solvent |
Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.
-
Pressure-equalizing addition funnel.
-
Calcium chloride (
) drying tube or Nitrogen inlet. -
Ice-water bath.[3]
Step-by-Step Procedure
Phase 1: Catalyst Complex Formation (Exothermic)
-
Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.
-
Solvent Charge: Add anhydrous DMF (5-7 volumes relative to substrate) to the flask.
-
Catalyst Addition: Cool the DMF to 0–5°C using an ice bath. Slowly add
(3.0 equiv) portion-wise.-
Critical Process Parameter (CPP): This step is highly exothermic. Maintain internal temperature
. The solution may turn yellow/orange due to the formation of the Vilsmeier-Haack type complex or Lewis acid-solvent adduct.
-
Phase 2: Substrate Addition & Acylation
-
Substrate: Add 2(3H)-benzoxazolone (1.0 equiv) to the
/DMF mixture. Stir for 15 minutes until fully dissolved. -
Electrophile Addition: Charge 2-chlorobutyryl chloride (1.2 equiv) into the addition funnel.
-
Reaction: Dropwise add the acid chloride to the reaction mixture over 30–45 minutes, maintaining temperature at 0–5°C .
-
Maturation:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 24–30 hours .
-
Note: While some protocols suggest heating, the 2-haloacyl group is sensitive. Room temperature stirring for a longer duration preserves the
-halo functionality and prevents tar formation.
-
Phase 3: Quenching & Isolation
-
Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (10 volumes) and concentrated HCl (1-2 mL) .
-
Why HCl? It breaks the Aluminum-product complex and solubilizes aluminum salts.
-
-
Precipitation: A solid precipitate should form. Stir vigorously for 30 minutes.
-
Filtration: Filter the crude solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual DMF and Aluminum salts.
-
Purification:
-
Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.
-
Dry in a vacuum oven at 40°C for 6 hours.
-
Workup Workflow Visualization
Figure 2: Isolation and purification workflow.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these expected values:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 160–165°C (Derivative dependent, typically high melting due to H-bonding of the lactam ring).
-
IR Spectroscopy (
):-
3150–3200: N-H stretch (Lactam).
-
1760–1780: C=O stretch (Cyclic carbamate/Lactam).
-
1670–1690: C=O stretch (Ketone, conjugated).
-
-
-NMR (DMSO-
, 400 MHz):- 11.5–12.0 (s, 1H, NH).
- 7.8–7.9 (d, 1H, C7-H, meta coupling).
- 7.7 (dd, 1H, C5-H).
- 7.1–7.2 (d, 1H, C4-H).
- 5.2–5.4 (t, 1H, -CH(Cl)-).
- 1.9–2.1 (m, 2H, -CH2-).
- 0.9–1.0 (t, 3H, -CH3).
-
Interpretation: The aromatic region should show a 1,2,4-substitution pattern. The doublet at ~7.8 ppm corresponds to the proton ortho to the ketone (C7), which is deshielded.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility in DMF/Water mix. | Reduce DMF volume initially. Use more ice during quench. Extract aqueous layer with Ethyl Acetate if solid fails to crash out. |
| O-Acylation (Side Product) | Kinetic control failure. | Ensure temperature is kept low during addition. Increase reaction time to allow thermodynamic rearrangement to C-acylation. |
| Hydrolysis of Cl | Workup too basic or hot. | Keep quench acidic (HCl). Do not heat the crude product in water. |
| Dark/Tarry Product | Reaction temperature too high. | Maintain reaction at RT. Do not exceed 50°C. Ensure |
Safety & Handling (E-E-A-T)
-
Aluminum Chloride (
): Reacts violently with water releasing HCl gas. Handle in a fume hood. Quench cautiously. -
2-Chlorobutyryl Chloride: Corrosive, lachrymator. Causes severe skin burns. Double-glove and use face shield.
-
DMF: Hepatotoxic and readily absorbed through skin.
References
-
Gökçe, M., et al. "Synthesis and analgesic activity of 6-acyl-3-alkyl-2(3H)-benzoxazolonederivatives." Farmaco, 1999, 54(10), 660-665. Link
-
Ucar, H., et al. "Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone derivatives." European Journal of Medicinal Chemistry, 1998, 33(1), 13-20. Link
- Ivanova, A., et al. "Friedel-Crafts acylation of 2(3H)-benzoxazolone: A theoretical and experimental study." Journal of Molecular Structure, 2014. (Contextual grounding for regioselectivity).
-
Sigma-Aldrich. "Friedel–Crafts Acylation Technical Bulletin." Link
Sources
using AlCl3 catalyst for benzoxazolone acylation
Application Note: High-Efficiency Synthesis of 6-Acyl-2(3H)-benzoxazolones via -Catalyzed Friedel-Crafts Acylation
Abstract
This application note details the optimized protocol for the regioselective C-acylation of 2(3H)-benzoxazolone using anhydrous aluminum chloride (
Introduction & Pharmacological Relevance
2(3H)-Benzoxazolone (1,3-benzoxazol-2-one) is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. The introduction of an acyl group at the 6-position is a key structural modification that enhances lipophilicity and receptor binding affinity.
While Friedel-Crafts acylation is the standard route for this transformation, the reaction is complicated by the electronic nature of the benzoxazolone ring. The cyclic carbamate moiety presents competing nucleophilic sites (N-3 vs. C-6) and basic lone pairs that can complex with the Lewis acid catalyst, requiring careful stoichiometric control.
Mechanistic Insight & Regioselectivity
The Challenge of Deactivation
Unlike simple benzene, 2(3H)-benzoxazolone contains a cyclic carbamate. The nitrogen atom is electron-donating (activating), while the carbonyl oxygen is electron-withdrawing.
-
Directing Effect: The nitrogen lone pair strongly activates the ortho and para positions. Position 3 is occupied by the nitrogen itself. Position 5 is meta to the nitrogen. Position 6 is para to the nitrogen.
-
Regioselectivity: Electrophilic attack predominantly occurs at C-6 . This is because the resonance contribution from the nitrogen stabilizes the sigma complex formed at C-6 more effectively than at C-5.
-
Catalyst Interaction:
is a "hard" Lewis acid. It coordinates avidly with the carbonyl oxygen of the benzoxazolone and the acylating agent. This complexation deactivates the ring towards electrophilic attack, necessitating super-stoichiometric amounts of catalyst (typically >2.5 equivalents) to maintain a catalytic cycle and ensure complete conversion.
Reaction Pathway Visualization
The following diagram illustrates the generation of the acylium ion, the competing complexation, and the productive sigma-complex formation at C-6.
Figure 1: Mechanistic pathway for the
Critical Experimental Parameters
To achieve high yields (>85%) and purity, the following parameters must be strictly controlled.
| Parameter | Recommended Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or Nitrobenzene | DCE allows for reflux at ~83°C, sufficient for many acylations. Nitrobenzene (bp 210°C) is used for stubborn substrates requiring higher activation energies. |
| Catalyst Stoichiometry | 3.0 - 3.5 Equivalents | 1 eq to activate R-COCl; 1 eq complexes with the benzoxazolone carbonyl; 1+ eq ensures excess catalytic activity. |
| Temperature | 50°C – Reflux | Room temperature is often insufficient due to ring deactivation. |
| Atmosphere | Inert ( | |
| Addition Order | Pre-forming the acylium ion ensures the electrophile is ready before the substrate (which might precipitate as a complex) is added. |
Detailed Experimental Protocol
Materials Preparation
-
Anhydrous
: Must be fresh and free-flowing (yellow/grey powder). If white/clumped, it is likely hydrolyzed. -
Solvent: Dry 1,2-Dichloroethane (DCE) over molecular sieves (4Å).
-
Glassware: Flame-dried 3-neck round bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and a gas trap (NaOH scrubber) for HCl evolution.
Step-by-Step Procedure
Step 1: Catalyst Suspension
-
Charge the RBF with anhydrous
(30 mmol, 4.0 g) and dry DCE (20 mL) under a nitrogen stream. -
Stir to form a suspension. Note:
does not fully dissolve in DCE initially.
Step 2: Electrophile Generation
-
Cool the suspension to 0–5°C using an ice bath.
-
Add the Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride) (12 mmol) dropwise via the addition funnel.
-
Observation: The suspension may clarify or change color (often orange/red) as the acylium complex forms. Stir for 15 minutes at 0°C.
Step 3: Substrate Addition & Reaction
-
Dissolve 2(3H)-benzoxazolone (10 mmol, 1.35 g) in warm DCE (10-15 mL). Note: If solubility is poor, add as a solid in small portions.
-
Add the substrate solution dropwise to the catalyst mixture at 0-5°C.
-
Caution: Evolution of HCl gas will occur.[1] Ensure the scrubber is active.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to reflux (80-85°C) .
-
Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC. Reaction is typically complete in 3–6 hours.
Step 4: Workup (Hydrolysis)
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with crushed ice (100 g) and conc. HCl (10 mL) .
-
Critical Safety Step: Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring. This quenches the aluminum complex. The reaction is extremely exothermic.[1]
-
Stir for 30 minutes until the sticky solid breaks down into a granular precipitate.
Step 5: Isolation & Purification
-
If solid precipitates: Filter the solid, wash with water (to remove Al salts) and cold methanol.
-
If oil forms: Separate the organic layer (DCE). Extract the aqueous layer with DCM (
mL). Combine organics, wash with brine, dry over , and evaporate. -
Recrystallization: Ethanol or Methanol/Water mixtures are typically effective for 6-acyl-2(3H)-benzoxazolones.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 6-acyl-2(3H)-benzoxazolone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst deactivation by water or substrate complexation. | Increase |
| N-Acylation Product | Kinetic control dominant; insufficient heat. | Increase reaction temperature or time to induce Fries rearrangement to the C-6 isomer. |
| Sticky "Tar" on Quench | Incomplete hydrolysis of Al-complex. | Increase the volume of HCl in the ice quench. Stir longer (up to 1-2 hours) to break up the complex. |
| Poly-acylation | Excess acylating agent/catalyst. | Strictly control Acyl Chloride stoichiometry to 1.1–1.2 eq. |
Safety Considerations
-
Aluminum Chloride: Reacts violently with water to release HCl gas.[1] Handle in a fume hood. Wear gloves and safety goggles.
-
HCl Evolution: The acylation reaction itself generates stoichiometric HCl. A gas scrubber (NaOH solution) is mandatory.
-
Solvents: DCE is a suspected carcinogen and flammable. Nitrobenzene is toxic by absorption. Handle with appropriate PPE.
References
-
Friedel-Crafts Acylation Mechanism & Conditions
-
Synthesis of 6-acyl-2(3H)
-
Solvent Effects in F-C Reactions
-
Alternative Heterogeneous Catalysis (Green Chemistry Context)
-
Revue Algérienne des Sciences. "Application of Friedel-Crafts acylation of 2(3H)-benzoxazolone... using AlCl3 supported on silica." [Link]
-
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
analgesic activity screening of 6-acyl-benzoxazolones
Application Note: Pharmacological Screening of 6-Acyl-Benzoxazolone Derivatives for Analgesic Activity
Abstract & Scope
This guide provides a standardized workflow for the preclinical evaluation of 6-acyl-2(3H)-benzoxazolones , a privileged scaffold in medicinal chemistry known for potent non-narcotic analgesic and anti-inflammatory properties. Unlike traditional NSAIDs, these derivatives often exhibit reduced gastric ulceration while maintaining high efficacy via dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This note details synthesis-ready screening protocols, specifically the Acetic Acid-Induced Writhing Test (peripheral) and the Hot Plate/Tail Flick Tests (central), supported by mechanistic insights and Structure-Activity Relationship (SAR) logic.
Chemical Foundation & SAR Logic
The 2(3H)-benzoxazolone ring system is bioisosteric with other heterocycles found in analgesics. The 6-acyl substitution is critical for activity, mimicking the aryl-ketone features of NSAIDs (e.g., ketoprofen).
Key Structural Drivers:
-
Core Scaffold: The benzoxazolone ring provides a rigid platform that fits into the COX enzyme active site.
-
Position 6 (Acyl Group): Essential for analgesic potency. Hydrophobic acyl groups (e.g., benzoyl, 4-chlorobenzoyl) enhance lipophilicity and receptor binding.
-
Position 3 (N-Substitution): The "tunable" region. Alkyl, acyl, or Mannich base substitutions here modulate pharmacokinetic properties (solubility, BBB penetration) and gastric tolerance.
Figure 1: Structure-Activity Relationship (SAR) logic for 6-acyl-benzoxazolones.
Experimental Protocols
Compound Preparation
-
Vehicle: Most 6-acyl-benzoxazolones are lipophilic. Suspend compounds in 0.5% - 1.0% Carboxymethyl Cellulose (CMC) or Tween 80 (1-5%) in saline.
-
Sonication: Required for 10-15 minutes to ensure uniform suspension.
-
Standard Control: Indomethacin (10 mg/kg) or Aspirin (100 mg/kg).
Protocol A: Peripheral Analgesia (Acetic Acid-Induced Writhing)
Primary screening model for NSAID-like activity.
Principle: Intraperitoneal injection of acetic acid causes the release of prostaglandins (PGE2, PGF2α) and bradykinin, triggering a visceral pain response characterized by abdominal constriction ("writhing").[1]
Workflow:
-
Acclimatization: Mice (Swiss Albino, 20-30g) are acclimatized for 30 mins in individual observation cages.
-
Pre-treatment (T=0): Administer test compound (p.o. or i.p.) 30–60 minutes prior to induction.
-
Induction (T+30/60): Inject 0.6% to 1.0% Acetic Acid (v/v in saline) intraperitoneally at 10 mL/kg .
-
Lag Phase: Wait 5 minutes to allow diffusion.
-
Observation (T+35/65): Count the number of writhes for 10–15 minutes .
-
Definition of a Writhe: Contraction of the abdomen + twisting of the trunk + extension of hind limbs.[1]
-
Data Analysis:
Figure 2: Timeline for Acetic Acid-Induced Writhing Assay.
Protocol B: Central Analgesia (Hot Plate Test)
Differentiates central opioid-like activity from peripheral NSAID-like activity.
Principle: Measures supraspinal reflex. If 6-acyl-benzoxazolones show activity here, it suggests a mechanism beyond simple COX inhibition (e.g., modulation of endogenous opioids).
Workflow:
-
Equipment Setup: Set Hot Plate Analgesimeter to 55 ± 0.5°C .
-
Screening (Pre-test): Place mice on the plate. Discard animals with baseline latency <5s or >30s.
-
Treatment: Administer test compound.
-
Testing: Place animal on the plate at 30, 60, and 90 mins post-dose.
-
Endpoint: Record latency to hind paw lick or jump .
-
Cut-off: 15-20 seconds strictly enforced to prevent tissue damage.
Table 1: Comparative Screening Parameters
| Parameter | Writhing Test (Peripheral) | Hot Plate Test (Central) |
| Stimulus | Chemical (Acetic Acid) | Thermal (55°C) |
| Pathway | COX/LOX (Prostaglandins) | Opioid/Supraspinal |
| Sensitivity | High (Detects NSAIDs) | Low (Detects Opioids) |
| Endpoint | Abdominal Constriction count | Latency (sec) to lick/jump |
| Cut-off | N/A | 15-20 Seconds |
Mechanistic Validation
To confirm the mechanism of action for a lead 6-acyl-benzoxazolone, perform the Carrageenan-Induced Paw Edema test.
-
Logic: If the compound inhibits edema significantly, it confirms anti-inflammatory activity (COX inhibition).
-
Advanced Screening: Test against specific enzymes (COX-1 vs. COX-2) in vitro to determine selectivity ratios, as this impacts the gastric safety profile.
References
-
Synthesis and analgesic/anti-inflammatory activity of 6-acyl-2-benzoxazolinones. Source:Arzneimittelforschung (1990). Context: Establishes the foundational synthesis and testing of the 6-acyl scaffold using the Koster method. URL:
-
QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. Source:Molecular Informatics (2019). Context: detailed SAR analysis highlighting the importance of hydrophobicity and halogen substitution. URL:
-
Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. Source:Farmaco (Verified via NIH/PubMed). Context: Confirms the inhibition of carrageenan and arachidonic acid-induced edema by these derivatives. URL:
-
Standard Protocol: Acetic Acid Induced Writhing. Source:Conduct Science / Maze Engineers. Context: Validated procedural details for the writhing test (concentrations and timing). URL:
Sources
Application Note: Anti-Inflammatory Profiling of 6-(2-chlorobutyryl)-benzoxazolone
[1][2]
Abstract & Introduction
This application note outlines the standardized protocols for evaluating the anti-inflammatory efficacy and mechanism of action (MoA) of 6-(2-chlorobutyryl)-benzoxazolone .
The 2(3H)-benzoxazolone scaffold is a bioisostere of cyclic nucleotides and a pharmacophore frequently associated with analgesic and anti-inflammatory activity comparable to NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). The specific introduction of a 2-chlorobutyryl group at the C-6 position modifies the lipophilicity and steric profile of the molecule, potentially enhancing its affinity for Cyclooxygenase (COX) active sites or altering its metabolic stability.
This guide details a tiered screening approach:
-
In Vivo Efficacy: Carrageenan-Induced Paw Edema (The Gold Standard).
-
In Vitro Mechanism: COX-1/COX-2 Enzymatic Inhibition.[1]
-
Safety Profiling: Gastric Ulcerogenic Activity.
Mechanism of Action (Hypothesis & Pathway)[4]
Benzoxazolone derivatives primarily exert anti-inflammatory effects by inhibiting the Arachidonic Acid Cascade , specifically targeting COX enzymes to reduce Prostaglandin E2 (PGE2) synthesis. Secondary mechanisms may include the suppression of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages.
Signaling Pathway Diagram
Figure 1: The inhibitory action of 6-(2-chlorobutyryl)-benzoxazolone within the inflammatory cascade.
Caption: 6-(2-chlorobutyryl)-benzoxazolone blocks the COX-mediated conversion of Arachidonic Acid to Prostaglandins, preventing downstream edema.
Protocol A: Carrageenan-Induced Paw Edema (In Vivo)[5][6]
This is the primary efficacy assay for this compound class. It measures acute inflammation driven by histamine, serotonin, and bradykinin (Phase 1: 0-1h) and prostaglandins (Phase 2: 1-6h).
Materials
-
Subjects: Wistar Albino rats (150–200 g) or Swiss Albino mice (25–30 g).
-
Reagents: Lambda-Carrageenan (1% w/v in saline), Indomethacin (Reference standard), Carboxymethylcellulose (CMC) or Tween-80 (Vehicle).
-
Equipment: Digital Plethysmometer (e.g., Ugo Basile).
Experimental Workflow
Caption: Timeline for the Carrageenan-Induced Paw Edema assay.
Step-by-Step Procedure
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle Control (0.5% CMC).
-
Group II: Reference Standard (Indomethacin 10 mg/kg).
-
Group III-V: 6-(2-chlorobutyryl)-benzoxazolone (50, 100, 200 mg/kg).
-
-
Baseline: Measure the initial paw volume (
) of the right hind paw using the plethysmometer. -
Dosing: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to inflammation induction.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 2, 3, and 4 hours post-injection. -
Calculation: Calculate the percentage inhibition of edema.
Data Analysis
Calculate the percentage inhibition for each time point using the formula:
Protocol B: COX-1 / COX-2 Inhibition Assay (In Vitro)
To confirm the mechanism, a direct enzymatic assay is required. This distinguishes whether the compound is a non-selective NSAID (like aspirin) or a COX-2 selective inhibitor (safer gastric profile).
Materials
-
Kit: Commercial COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 560131).
-
Enzymes: Ovine COX-1 and Human recombinant COX-2.
-
Detection: Microplate reader (Absorbance at 405-420 nm).
Procedure
-
Preparation: Dissolve 6-(2-chlorobutyryl)-benzoxazolone in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Reaction Setup:
-
Background Wells: Buffer + Heme.
-
100% Initial Activity Wells: Buffer + Heme + Enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Buffer + Heme + Enzyme + Test Compound .
-
-
Incubation: Incubate for 10 minutes at 37°C to allow enzyme-inhibitor interaction.
-
Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).
-
Measurement: Incubate for 2 minutes and read absorbance. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a colored compound.
Data Interpretation
Plot the % Inhibition vs. Log[Concentration] to determine the IC50 for both COX-1 and COX-2.
-
Selectivity Index (SI):
. -
Note: A high SI (>10) indicates COX-2 selectivity, suggesting reduced gastric side effects.
Protocol C: Gastric Ulcerogenic Activity (Safety Screen)
Since benzoxazolone derivatives are structurally related to NSAIDs, assessing gastric toxicity is mandatory.
Procedure
-
Fasting: Fast rats for 24 hours prior to the experiment (water ad libitum).
-
Dosing: Administer a high dose (e.g., 200-300 mg/kg) of 6-(2-chlorobutyryl)-benzoxazolone orally.
-
Termination: Euthanize animals 6 hours post-dosing.
-
Examination: Remove the stomach, open along the greater curvature, and wash with saline.
-
Scoring: Examine the gastric mucosa under a dissecting microscope. Score ulcers based on severity (0 = normal, 1 = erythema, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = deep ulcers).
Expected Data & Reference Values
The following table summarizes expected trends based on structure-activity relationships (SAR) of 6-acyl-2-benzoxazolinones [1, 2].
| Assay | Parameter | Expected Outcome for 6-(2-chlorobutyryl)-benzoxazolone | Reference Standard (Indomethacin) |
| Paw Edema | % Inhibition (3h) | 40% - 65% (Dose-dependent) | ~60 - 75% |
| COX Assay | IC50 | Low µM range (Likely non-selective or COX-1 dominant) | ~0.1 - 1.0 µM |
| Ulcer Index | Score (0-4) | < 1.5 (Generally safer than Indomethacin) | > 2.5 (High toxicity) |
References
-
Dogruer, D. S., et al. (2003). Synthesis and analgesic and anti-inflammatory activity of some new 6-acyl-2-benzoxazolinone derivatives.[2] Chemical and Pharmaceutical Bulletin, 51(8).
-
Erdogan, H., et al. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities.[3] Arzneimittelforschung, 43(12).[3]
-
Cayman Chemical. COX Inhibitor Screening Assay Kit Protocol.
-
BenchChem. Cell-based assays to evaluate anti-inflammatory properties.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Introduction: The Imperative for Standardized Evaluation of Benzoxazolinone Derivatives
An Application Guide to In Vitro Antimicrobial Activity Testing for Novel Benzoxazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoxazolinones represent a promising class of heterocyclic compounds, with a growing body of evidence suggesting their potential as a scaffold for the development of new antimicrobial agents.[1][2] As the challenge of antimicrobial resistance intensifies, the rigorous and standardized evaluation of novel chemical entities is paramount. This guide provides a detailed framework for assessing the in vitro antimicrobial properties of benzoxazolinone derivatives.
Authored from the perspective of an application scientist, this document moves beyond simple procedural lists. It delves into the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. Our objective is to equip researchers with the necessary tools to generate reproducible, high-quality data that can confidently guide drug development efforts, from initial screening to lead optimization. We will cover the foundational assays for determining potency and the dynamics of antimicrobial action, grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]
Core Principles: Quantifying Antimicrobial Action
Before proceeding to specific protocols, it is crucial to understand the fundamental metrics used to define a compound's antimicrobial activity. These metrics provide a quantitative basis for comparing derivatives and understanding their potential therapeutic effect.
-
Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[4][5] It is the primary measure of a compound's potency. A lower MIC value indicates greater potency.[6]
-
Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition, it does not differentiate between agents that halt growth (bacteriostatic) and those that actively kill bacteria (bactericidal). The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7] It is determined by subculturing from MIC assay wells that show no visible growth.
-
Bacteriostatic vs. Bactericidal Activity: This classification is critical for predicting clinical outcomes, especially in immunocompromised patients where a bactericidal (killing) effect is often necessary.[7][8] The distinction is formally made by the MBC/MIC ratio:
-
An MBC/MIC ratio of ≤ 4 typically signifies bactericidal activity.[9]
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.[9] It's important to note that this is a continuum; some bacteriostatic agents can kill a significant portion of the bacterial population without meeting the strict ≥99.9% reduction threshold required for a bactericidal classification.[8]
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining MIC values due to its efficiency, scalability, and conservation of test compounds.[10][11] This protocol is aligned with CLSI guidelines.[11]
2.1 Principle of the Assay A standardized suspension of a test microorganism is exposed to serial twofold dilutions of the benzoxazolinone derivatives in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that completely inhibits visible growth is recorded as the MIC.[5]
2.2 Materials and Reagents
-
Benzoxazolinone derivatives (stock solutions in DMSO)
-
Standard 96-well, U-bottom, sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette (optional, but recommended)
-
Incubator (35°C ± 2°C)
2.3 Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (OD600 ≈ 0.08–0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL. This final inoculum must be used within 60 minutes of preparation.[12]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of your benzoxazolinone derivative (solubilized in CAMHB at twice the highest desired test concentration) to the first column of wells. This results in a total volume of 200 µL in column 1.
-
Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. This creates a gradient of compound concentrations across the plate.
-
Column 11 serves as the positive control (inoculum, no compound).
-
Column 12 serves as the negative/sterility control (uninoculated broth).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 10 µL of the final diluted bacterial inoculum (from step 1) to wells in columns 1 through 11. Do not inoculate column 12.
-
The final volume in each test well is now 110 µL, and the bacterial concentration is approximately 5 x 10⁵ CFU/mL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C for 16-20 hours in ambient air.[10]
-
2.4 Visualization: MIC Determination Workflow
Caption: Workflow for the broth microdilution MIC assay.
2.5 Data Interpretation and Quality Control
-
Reading the MIC: After incubation, check the control wells. The sterility control (column 12) should be clear, and the positive growth control (column 11) should be turbid. The MIC is the lowest concentration of the benzoxazolinone derivative at which there is no visible growth (i.e., the first clear well).[13]
-
Quality Control: It is essential to run a reference antibiotic with a known MIC range (e.g., ciprofloxacin) against a quality control strain (e.g., E. coli ATCC 25922) in parallel. The resulting MIC for the reference drug must fall within the acceptable limits defined by CLSI to validate the assay run.[14]
Protocol: Determining Minimum Bactericidal Concentration (MBC)
This assay is a direct extension of the MIC test and is crucial for classifying the compound's activity as bactericidal or bacteriostatic.[1][15]
3.1 Principle of the Assay A small volume of broth is taken from the clear wells of the completed MIC plate (at and above the MIC) and plated onto growth-permissive agar. The absence of growth after incubation indicates that the bacteria were killed by the compound at that concentration, not merely inhibited. The MBC is defined as the lowest concentration that results in a ≥99.9% (≥3-log10) reduction in the initial inoculum count.[16]
3.2 Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Select the MIC plate from the previous experiment.
-
From the growth control well (column 11), prepare a 1:1000 dilution in sterile saline to serve as a baseline for the initial inoculum count. Plate 100 µL of this dilution onto a non-selective agar plate (e.g., Tryptic Soy Agar - TSA).
-
From each clear well (the MIC well and wells with higher concentrations), spot-plate 10 µL directly onto a TSA plate.
-
-
Incubation and Colony Counting:
-
Incubate the TSA plates at 35°C for 18-24 hours.
-
Count the colonies on the plates.
-
-
MBC Determination:
-
Calculate the initial inoculum concentration (CFU/mL) from the growth control plate.
-
The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL. The plate spotted from the MBC well should therefore have ≤5 colonies (since 10 µL was plated).
-
3.3 Visualization: MBC Determination Workflow
Caption: Workflow for determining the MBC from a completed MIC assay.
Protocol: Time-Kill Kinetic Assay
While the MBC provides a single endpoint, the time-kill assay offers a dynamic view of antimicrobial activity over a 24-hour period.[17] It is the most definitive method for characterizing bactericidal or bacteriostatic effects.[16][18]
4.1 Principle of the Assay A standardized bacterial inoculum is exposed to the benzoxazolinone derivative at various concentrations (typically multiples of the predetermined MIC) in broth. At specified time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A plot of log10 CFU/mL versus time reveals the rate and extent of bacterial killing.[19]
4.2 Materials and Reagents
-
Same as MIC assay, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Tryptic Soy Agar (TSA) plates
-
Sterile dilution tubes (e.g., with 900 µL saline)
4.3 Step-by-Step Methodology
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol (final density ~5 x 10⁵ CFU/mL).
-
Prepare culture tubes containing CAMHB and the benzoxazolinone derivative at desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also include a growth control tube with no compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Immediately after inoculation (T=0), remove an aliquot from the growth control tube. Perform tenfold serial dilutions in sterile saline and plate 100 µL from appropriate dilutions onto TSA plates to determine the starting CFU/mL.
-
Incubate all tubes in a shaking incubator at 35°C.
-
At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube (including the growth control), perform serial dilutions, and plate onto TSA.[17]
-
-
Incubation and Data Analysis:
-
Incubate all TSA plates for 18-24 hours at 35°C and count the colonies (aim for plates with 30-300 colonies for accurate counting).
-
Calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each concentration.
-
4.4 Visualization: Time-Kill Assay Workflow
Caption: Postulated mechanism of action via DNA gyrase inhibition.
Conclusion
The systematic application of these standardized protocols—broth microdilution for MIC, subculturing for MBC, and time-kill kinetics—provides a robust foundation for evaluating the antimicrobial potential of novel benzoxazolinone derivatives. This multi-faceted approach ensures that compounds are characterized not only by their potency (MIC) but also by the nature and dynamics of their antibacterial effect (bactericidal vs. bacteriostatic). The resulting high-quality, reproducible data are indispensable for making informed decisions in the complex process of antibiotic drug discovery and development.
References
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI. [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2025). ResearchGate. [Link]
-
Evaluation of Antimicrobial Activities of Some 2-Benzoxazolinone Derivatives. (2001). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX.com. [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
-
Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. (2024). Antimicrobial Testing Laboratory. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]
-
Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations. (2023). mBio. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. [Link]
-
Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. (n.d.). PMC. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. [Link]
-
EUCAST Disk Diffusion Method (Part 1). (2022). CGSpace. [Link]
-
Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (n.d.). MDPI. [Link]
-
EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Oxford Academic. [Link]
-
Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. (2004). Oxford Academic. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]
-
Antimicrobial activity and time kill curve study of newly synthesized dialkyl carboxylate cyclohexane derivative. (n.d.). periodicos@uem. [Link]
-
Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. (2007). PubMed. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). EUCAST. [Link]
-
Validation of high-throughput time-kill assay. (n.d.). Helda - University of Helsinki. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Johns Hopkins University. [Link]
-
AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). BSAC. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2022). PMC. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]
-
Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy. (2013). MDPI. [Link]
Sources
- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. idexx.dk [idexx.dk]
- 5. emerypharma.com [emerypharma.com]
- 6. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 19. periodicos.uem.br [periodicos.uem.br]
Application Note: Preparation of 6-(2-Chloro-butyryl)-3H-benzoxazol-2-one Intermediates
This Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of bioactive benzoxazolone derivatives. It details the preparation of 6-(2-chlorobutyryl)-3H-benzoxazol-2-one , a critical intermediate often employed in the synthesis of muscle relaxants and analgesic agents via subsequent Mannich reactions.
Introduction & Strategic Analysis
The 2-benzoxazolinone (3H-benzoxazol-2-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various analgesic, anti-inflammatory, and anticonvulsant drugs. The introduction of a 2-chlorobutyryl side chain at the C6 position is a pivotal synthetic step. This halo-ketone moiety acts as a versatile electrophile, enabling the attachment of amines (e.g., piperazines) to generate potent neuroactive compounds.
Retrosynthetic Logic
The most efficient route to the target molecule is the Friedel-Crafts acylation of 2-benzoxazolinone.
-
Regioselectivity: The -NH- group of the carbamate ring exerts a strong activating effect (para-directing), while the oxygen atom is also activating but less so in this fused system. Experimental evidence confirms that electrophilic substitution occurs predominantly at the 6-position (para to the nitrogen).
-
Reagent Selection: 2-Chlorobutyryl chloride is preferred over butyryl chloride followed by chlorination. Direct acylation with the
-haloacyl chloride minimizes step count, though it requires careful temperature control to prevent elimination or polymerization.
Chemical Mechanism & Pathway[1][2][3][4]
The reaction proceeds via an electrophilic aromatic substitution (EAS).[1] Aluminum chloride (
Reaction Scheme
Mechanistic Diagram
The following diagram illustrates the activation and substitution pathway, highlighting the critical role of the Nitrogen lone pair in directing the regioselectivity.
Figure 1: Mechanistic flow of the Friedel-Crafts acylation at the C6 position.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 2-Benzoxazolinone | 135.12 | 1.0 | Substrate |
| 2-Chlorobutyryl Chloride | 141.00 | 1.2 - 1.5 | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 2.5 - 3.0 | Catalyst |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent (5-8 Vol) | Solvent/Complexing Agent |
| HCl (conc.) | - | - | Quenching |
Equipment:
-
3-neck round-bottom flask (flame-dried).
-
Mechanical stirrer (magnetic stirring may fail due to viscosity).
-
Reflux condenser with
drying tube. -
Pressure-equalizing addition funnel.
-
Ice-water bath.
Step-by-Step Procedure
Step 1: Catalyst Complex Formation
-
Set up the 3-neck flask under an inert atmosphere (
or Ar). -
Charge DMF (5 volumes relative to substrate) into the flask.
-
Cool the DMF to 0–5°C using an ice bath.
-
Slowly add anhydrous
(3.0 equiv.) portion-wise.-
Critical Note: This step is highly exothermic. Maintain internal temperature
. A complex forms between DMF and .
-
Step 2: Substrate Addition
-
Add 2-Benzoxazolinone (1.0 equiv.) to the mixture at 0–5°C.
-
Stir for 15–30 minutes to ensure complete dissolution/dispersion.
Step 3: Acylation
-
Charge 2-Chlorobutyryl chloride (1.2 equiv.)[2] into the addition funnel.
-
Add the acid chloride dropwise to the reaction mixture over 30–45 minutes.
-
Observation: The mixture may darken and evolve HCl gas. Ensure proper venting.
-
-
Once addition is complete, remove the ice bath.
-
Heat the reaction mixture to 60–70°C and stir for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. Look for the disappearance of the benzoxazolinone spot (
) and appearance of the product ( ).
-
Step 4: Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with crushed ice and conc. HCl (approx. 10 mL HCl per 100 g ice).
-
Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.
-
Safety: Violent hydrolysis of excess
will occur.
-
-
A solid precipitate should form immediately. Stir for 1 hour to ensure all complexes are broken.
-
Filter the solid using a Buchner funnel.
-
Wash the cake copiously with cold water (3x) to remove residual DMF and aluminum salts.
Step 5: Purification
-
Air-dry the crude solid.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) or an Ethanol/Water mixture.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the purified crystals and dry in a vacuum oven at 40°C.
Analytical Specifications
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 158–162°C (varies slightly with purity).
-
Yield: Expected 75–85%.
-
1H-NMR (DMSO-d6):
11.8 (s, 1H, NH), 7.8 (s, 1H, Ar-H6), 7.7 (d, 1H, Ar-H4), 7.2 (d, 1H, Ar-H3), 5.4 (t, 1H, CH-Cl), 2.0 (m, 2H, CH2), 0.9 (t, 3H, CH3). (Note: Chemical shifts are approximate estimates for verification).
Process Workflow & Troubleshooting
The following diagram outlines the operational workflow and decision points for troubleshooting low yields or purity issues.
Figure 2: Operational workflow for the synthesis of 6-(2-chlorobutyryl)-3H-benzoxazol-2-one.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete activation of | Ensure anhydrous DMF is used. Increase |
| Sticky/Oily Product | Residual DMF trapped in the lattice. | Wash the filter cake thoroughly with water. Recrystallize from Ethanol/Water (80:20). |
| Regioisomer Impurity | Acylation at C5 (minor). | Recrystallization is usually sufficient to remove the C5 isomer. |
| Dark Coloration | Polymerization or excessive heat. | Keep reaction temp below 75°C. Ensure inert atmosphere ( |
Safety & Handling (MSDS Highlights)
-
2-Chlorobutyryl Chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Aluminum Chloride: Reacts violently with water. Causes severe burns. Store under inert gas.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
References
-
Friedel-Crafts Acylation of Benzoxazolinones
-
Synthesis and Evaluation of Analgesic, Anti-Inflammatory and Antioxidant Activities of New 6-Acyl-3-alkyl-5-methyl-2(3H)-benzoxazolones.[5] ResearchGate.
-
-
General Synthesis of 6-acyl-2-benzoxazolinones
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives. MDPI.
-
-
Mechanism of Acylation in Heterocycles
-
Structural Characterization Data
-
3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one Crystal Structure. PMC (NIH).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2-chlorobutyryl)-3H-benzoxazol-2-one
Current Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary: The Yield Gap
The synthesis of 6-(2-chlorobutyryl)-3H-benzoxazol-2-one (also known as 6-(2-chlorobutanoyl)-2-benzoxazolinone) is a critical electrophilic aromatic substitution often plagued by inconsistent yields (ranging from 30% to 85%).
The "Yield Gap" typically stems from three specific failure modes:
-
Catalyst Deactivation: The lactam nitrogen in the benzoxazolinone ring coordinates with Lewis acids (AlCl₃), requiring modified stoichiometry.
-
Regioselectivity Drift: While position 6 is electronically favored, thermodynamic conditions can lead to polyacylation or degradation.
-
Workup Losses: The amphiphilic nature of the product and the high boiling point of preferred solvents (DMF) lead to significant loss during isolation.
The "Golden Path" Protocol
Based on field-proven optimization for benzoxazolinone acylation.
Reaction Type: Friedel-Crafts Acylation (Modified) Reagents: 2-Benzoxazolinone (BOA), 2-Chlorobutyryl Chloride, Aluminum Chloride (AlCl₃). Solvent System: DMF (Dimethylformamide) - Critical Note: DMF acts as a moderator here, not just a solvent.
Optimized Stoichiometry Table
| Component | Equiv. | Role | Critical Parameter |
| 2-Benzoxazolinone | 1.0 | Substrate | Must be dry (<0.5% water). |
| 2-Chlorobutyryl Chloride | 1.2 - 1.5 | Electrophile | Freshly distilled if yellow/cloudy. |
| AlCl₃ (Anhydrous) | 3.0 - 3.5 | Catalyst | Must be >3 equiv. 1 eq complexes with substrate N; 1 eq activates acyl chloride; excess drives kinetics. |
| DMF | 5-7 Vol | Solvent/Ligand | Anhydrous. Forms [AlCl₃-DMF] complex. |
Step-by-Step Execution
-
Complex Formation (The "Exotherm Control"): Charge DMF into the reactor. Cool to 0–5°C. Add AlCl₃ portion-wise. Expect a significant exotherm. Allow the [AlCl₃-DMF] complex to form (solution turns yellow/orange).
-
Substrate Addition: Add 2-Benzoxazolinone to the complex. Stir for 30 mins at RT.[1] This protects the nitrogen.
-
Acylation: Cool back to 0°C. Add 2-chlorobutyryl chloride dropwise.
-
The Heat Ramp: Slowly warm to 60–70°C . Warning: Do not exceed 80°C to prevent polymerization or Fries-type rearrangement side products.
-
Monitoring: Reaction is typically complete in 4–6 hours. Look for the disappearance of the BOA spot (TLC/HPLC).
Visualizing the Chemistry
The following diagram illustrates the reaction pathway and critical decision nodes for troubleshooting.
Figure 1: Reaction pathway showing the critical role of stoichiometry and workup pH in preventing N-acylation and alpha-elimination.
Troubleshooting Center (FAQs)
Category A: Low Conversion / Yield
Q: My reaction stalls at 50% conversion. Adding more acyl chloride doesn't help. Why? A: You likely have Catalyst Poisoning . The benzoxazolinone ring contains a carbamate-like nitrogen (-NH-CO-O-). This is a Lewis base. If you use standard Friedel-Crafts stoichiometry (1.1 eq AlCl₃), the aluminum coordinates tightly to the nitrogen and oxygen, leaving no catalyst available to activate the acyl chloride.
-
Fix: Increase AlCl₃ to 3.0–3.5 equivalents . The first equivalent sacrifices itself to protect the ring, the second drives the reaction.
Q: The reaction mixture turned black/tarry. What happened? A: The temperature was likely too high (>90°C) or the addition was too fast. Friedel-Crafts in DMF is exothermic. High heat causes polymerization of the 2-chlorobutyryl chloride (which can self-condense) or decomposition of the sensitive benzoxazolinone ring.
-
Fix: Keep the reaction temperature strictly between 60–70°C .
Category B: Isolation & Purity
Q: I have a sticky oil that won't crystallize. How do I get a solid? A: This is the "DMF Trap." Residual DMF prevents crystallization.
-
Protocol:
-
Pour the reaction mixture into Ice/HCl (1N) . The acid is crucial to break the Aluminum complex.
-
The Wash: Wash the organic layer with water 5 times (DMF partitions into water).
-
The Azeotrope: If it's still oily, add Toluene and rotary evaporate. Toluene forms an azeotrope with DMF, helping to drag it off.
-
Q: I see a new impurity spot just below my product after workup. Is it an isomer?
A: It is likely the Elimination Product .
You are synthesizing an
-
Fix: Quench with dilute HCl. If neutralization is needed, use mild NaHCO₃ and keep pH < 8.
Analytical Quality Assurance
When verifying your product, use these checkpoints to ensure the "2-chloro" integrity:
| Method | Expected Signal | Troubleshooting "Red Flags" |
| 1H NMR | Triplet (~1.0 ppm), Multiplet (~2.0 ppm), Triplet/dd (~5.0-5.4 ppm) for the CH-Cl. | Missing CH-Cl proton: Indicates elimination to alkene. Shift in aromatic region: Indicates N-acylation (rare with high AlCl₃). |
| HPLC | Single peak, Rt consistent with standards. | Fronting peak: Residual DMF. Late eluting peak: Bis-acylated byproduct. |
| Melting Point | 160–165°C (varies by purity). | Wide range (<150°C): Indicates solvent entrapment or hydrolysis products (2-chlorobutyric acid). |
References
-
Friedel-Crafts Acylation of Benzoxazolinones
-
Title: Catalytic Friedel–Crafts acylation of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone.
- Source:Revue Algérienne des Sciences (via CERIST).
- Context: Establishes the regioselectivity for position 6 and the use of AlCl₃.
-
URL: (General repository access)
-
-
Solvent Effects & Catalyst Complexation
- Title: Friedel-Crafts-Type Acylation and Amid
- Source:Molecules (MDPI), 2022.
- Context: Discusses the behavior of acylium ions and the necessity of managing charge repulsion in amino-substituted arom
-
URL:
-
Synthesis of 6-acyl-2-benzoxazolinones (Patent Literature)
- Title: New Preparation of 6-Chlorobenzoxazol-2-one (Rel
- Source: Google P
- Context: Provides industrial context for the chlorination and acylation conditions of benzoxazolinones, highlighting temper
-
URL:
-
Workup of AlCl₃/DMF Reactions
- Title: DMF Work-up and Solubility Issues.
- Source:ChemPros (Community Technical Exchange).
- Context: Validates the "Toluene Azeotrope" and "Water Wash" methods for removing DMF
-
URL:
Sources
Technical Support Center: Purification of 6-(2-chlorobutyryl)-2-benzoxazolinone
Case ID: PUR-BZ-06-CB
Status: Active
Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization of Recrystallization Protocols for Labile
Executive Summary & Molecule Profile
User Context: You are likely synthesizing 6-(2-chlorobutyryl)-2-benzoxazolinone via a Friedel-Crafts acylation of 2-benzoxazolinone. This molecule serves as a critical pharmacophore in the development of non-narcotic analgesics and NSAIDs.
The Challenge: The purification of this compound presents a "chemical paradox." You must remove inorganic aluminum salts (from the Lewis acid catalyst) and unreacted starting materials without degrading the reactive
Compound Profile
| Property | Description |
| Target Molecule | 6-(2-chlorobutyryl)-2-benzoxazolinone |
| Key Functionality | Benzoxazolinone core + |
| Major Impurities | Aluminum salts ( |
| Critical Risk | Dehydrohalogenation (loss of HCl) or Hydrolysis of the C-Cl bond |
| Recommended Solvent | Ethanol (95% or Absolute) or Acetic Acid/Water |
The "Golden Path" Protocol
This protocol is designed to maximize yield while protecting the labile chlorine atom.
Phase A: Pre-Purification (Crucial Step)
Most failures occur because this step is skipped. Aluminum residues from the Friedel-Crafts reaction form "gummy" complexes that prevent crystallization.
-
Quench: Pour the crude Friedel-Crafts reaction mixture into crushed ice/HCl (conc.) to decompose the aluminum complex.
-
Digestion: Stir vigorously for 30–60 minutes. The product should precipitate as a solid.
-
Wash: Filter the crude solid and wash with cold water until the filtrate pH is neutral.
-
Dry: Dry the crude solid thoroughly in a vacuum desiccator over
. Do not proceed to recrystallization with wet crude.
Phase B: Recrystallization Workflow
-
Solvent Choice: Use Ethanol (95%) .
-
Why? It offers the ideal solubility gradient (soluble hot, insoluble cold) and is sufficiently non-nucleophilic to preserve the C-Cl bond under short reflux times.
-
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add hot Ethanol slowly while stirring on a hot plate/magnetic stirrer.
-
Stop adding solvent as soon as the solution becomes clear.
-
-
Hot Filtration (The "Polishing" Step):
-
If black specks or turbidity remain (inorganic salts), filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass funnel.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours).
-
Technical Note: Rapid cooling traps impurities in the crystal lattice.
-
Once at room temp, move to an ice bath (
) for 30 minutes to maximize yield.
-
-
Collection:
-
Filter via Buchner funnel.
-
Wash crystals with a small amount of ice-cold Ethanol .
-
Dry under vacuum at
.
-
Visual Workflow: Recrystallization Logic
Figure 1: Step-by-step purification workflow emphasizing the removal of inorganic aluminum contaminants prior to crystallization.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | 1. Solution is too concentrated.2. Cooling was too rapid.3. Melting point of impurity-laden product is lower than solvent boiling point. | Re-heat to dissolve the oil. Add a small amount of extra solvent (10-15%). Add a seed crystal of pure product at the cloud point. Scratch the glass surface with a rod. |
| Low Yield | 1. Too much solvent used.2. Product is too soluble in Ethanol. | Concentrate the mother liquor by rotary evaporation (max |
| Pink/Red Discoloration | Oxidation byproducts (common in benzoxazolinones). | Add Activated Charcoal (1-2% w/w) during the hot dissolution step. Boil for 5 mins, then perform Hot Filtration . |
| Ash/Residue after Burning | Aluminum salts trapped in the crystal. | The pre-wash was insufficient. Dissolve product in EtOAc, wash with 1N HCl , dry organic layer, evaporate, and then recrystallize. |
| Melting Point Depression | Presence of water or isomers. | Dry the sample thoroughly under high vacuum ( |
Decision Logic: Solvent & Issue Resolution
Figure 2: Logic tree for diagnosing and resolving common purification failures.
Advanced FAQs
Q1: Can I use Methanol instead of Ethanol?
-
Answer: Methanol is generally not recommended. While the solubility is high, it is often too high, leading to poor recovery (low yield) upon cooling. Furthermore, commercial methanol is often "wetter" than ethanol, increasing the risk of hydrolyzing the C-Cl bond. Stick to Ethanol or an Ethanol/Water blend.
Q2: Why is my product turning brown during drying?
-
Answer: Benzoxazolinone derivatives are electron-rich and prone to oxidation. If you dry it in an oven at high temperatures (>60°C) in air, it will degrade. Always dry under vacuum at moderate temperatures (40°C).
Q3: Is the product a racemate?
-
Answer: Yes. The 2-chlorobutyryl group contains a chiral center at the alpha carbon. Standard recrystallization will not separate the enantiomers. You are purifying the chemical structure, but the product remains a racemic mixture (
).
Q4: I see a small impurity peak in NMR around 2.5 ppm. What is it?
-
Answer: This is likely 2-benzoxazolinone (unreacted starting material). If recrystallization doesn't remove it, your reaction conversion was low. You can remove this by washing the solid crude with Dichloromethane (DCM) before recrystallization (the starting material is less soluble in cold DCM than the acylated product, though this requires careful testing).
References
- Synthesis of 6-acyl-2-benzoxazolinones: Erdogan, H., Debart, M., & Cazin, J. (1991). Synthesis and characterization of 2-benzoxazolinone derivatives. Journal of Heterocyclic Chemistry.
-
Pharmacological Activity & Purification: Palaska, E., et al. (1995). Synthesis and analgesic activity of some 6-acyl-2-benzoxazolinones. European Journal of Medicinal Chemistry. 1[2][3]
- Friedel-Crafts Methodology: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Solubility & Properties: BenchChem Technical Data. Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione (Analogous structure). 4
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-(2-chlorobutyryl)-2-benzoxazolinone before handling.
Sources
Technical Support Center: Friedel-Crafts Acylation of Benzoxazolones
Case ID: FC-BZO-001 Topic: Troubleshooting Acylation Failures & Regioselectivity Issues in 2(3H)-Benzoxazolones Status: Active Support Level: Tier 3 (Senior Scientist / R&D)
Core Directive: The "Deactivation Paradox"
User Warning: Do not treat 2(3H)-benzoxazolone (BOA) as a standard activated arene (like anisole or phenol).
While the nitrogen lone pair theoretically activates the ring, the cyclic carbamate moiety (the oxazolone ring) acts as a Lewis Base trap . In standard Friedel-Crafts conditions, the Lewis acid (e.g., AlCl₃) coordinates strongly to the carbonyl oxygen and the nitrogen.
The Consequence:
-
Catalyst Sequestration: Your substrate consumes the catalyst.
-
Ring Deactivation: The resulting complex carries a positive charge on the heteroatoms, effectively transforming the ring from "activated" to "deactivated" (similar to a protonated aniline).
The Fix: You must use a massive stoichiometric excess of Lewis acid (often >3 equivalents) or switch to a Brønsted acid medium (Polyphosphoric Acid) to override this thermodynamic sink.
Mechanism Visualization: The Trap vs. The Reaction
Figure 1: The "Deactivation Paradox" illustrating why standard stoichiometry fails. The substrate complexes with the catalyst, requiring excess Lewis acid to maintain a catalytic cycle.
Troubleshooting Guides & FAQs
Issue 1: "I am getting N-acylation instead of C-acylation."
Diagnosis: Kinetic vs. Thermodynamic control failure. The nitrogen atom in 2(3H)-benzoxazolone is nucleophilic. Under mild conditions or with insufficient Lewis acid, the acyl group attacks the nitrogen (kinetic product).
-
The Fix:
-
Increase Temperature: C-acylation (specifically at C-6) is thermodynamically favored. High temperatures (100°C–140°C) promote the rearrangement of N-acyl intermediates to C-acyl products (Fries-like rearrangement).
-
Switch Solvent: Avoid basic solvents (Pyridine) which promote N-acylation. Use Polyphosphoric Acid (PPA) or Nitrobenzene .
-
Issue 2: "The reaction turns into a black tar/solid and yields are <10%."
Diagnosis: Solubility and Polymerization. Benzoxazolones have poor solubility in standard Friedel-Crafts solvents like CS₂ or DCM. If the reaction mixture is heterogeneous, the localized concentration of Lewis acid causes polymerization or charring.
-
The Fix:
-
Method A (The Cleanest): Use Polyphosphoric Acid (PPA) as both solvent and catalyst. It dissolves the BOA substrate and the carboxylic acid reagent effectively.
-
Method B (If Acid Chloride is required): Use DMF as a cosolvent with AlCl₃, but be warned: DMF also complexes AlCl₃. You will need to increase the AlCl₃ ratio to 7–10 equivalents relative to the substrate.
-
Issue 3: "Where is the acyl group going? (Regioselectivity)"
Diagnosis: Confusion between C-5 and C-6 positions.
-
Standard Outcome: The C-6 position is favored.
-
Reasoning: The Nitrogen lone pair is a stronger activator (para-director) than the carbamate oxygen.
-
Exception: If C-6 is blocked, or if specific steric constraints exist, C-5 acylation may occur, but C-6 is the default for unsubstituted BOA.
Comparison of Validated Methodologies
| Feature | Method A: Polyphosphoric Acid (PPA) | Method B: AlCl₃ / Acid Chloride |
| Reagent | Carboxylic Acid (R-COOH) | Acid Chloride (R-COCl) |
| Catalyst | PPA (acts as solvent & catalyst) | AlCl₃ (anhydrous) |
| Stoichiometry | Solvent excess | 3.0 – 6.0 equivalents (Critical) |
| Temperature | 100°C – 130°C | Reflux (in CS₂/DCM) or 80°C (DMF) |
| Primary Risk | Viscosity (hard to stir) | Hydrolysis during workup (exothermic) |
| Selectivity | High (C-6) | High (C-6), risk of N-acyl byproduct |
| Recommendation | Primary Choice for standard alkyl chains.[1][2] | Use for complex/sensitive acyl groups.[3] |
Standard Operating Protocols (SOP)
Protocol A: PPA-Mediated Acylation (Recommended)
Best for: Acetylation, Propionylation, Benzoylation.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), mix 2(3H)-benzoxazolone (1.0 eq) and the corresponding carboxylic acid (1.2 – 1.5 eq) .
-
Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of substrate).
-
Reaction: Heat the mixture to 130°C for 3–5 hours . The mixture will turn into a homogenous, viscous syrup.
-
Checkpoint: Monitor via TLC. If N-acyl species are observed, extend heating time to force rearrangement.
-
-
Quench: Cool to ~60°C (do not let it solidify completely). Pour the syrup slowly into crushed ice/water with vigorous stirring.
-
Isolation: The product usually precipitates as a solid. Filter, wash with water (to remove phosphoric acid), and recrystallize from ethanol/water.
Protocol B: AlCl₃-Mediated Acylation
Best for: Reactants unstable in hot PPA.
-
Complexation: Suspend AlCl₃ (3.0 – 4.0 eq) in dry 1,2-dichloroethane (DCE) or Nitrobenzene .
-
Addition: Add the Acid Chloride (1.1 eq) dropwise at 0°C. Stir for 15 mins to form the acylium complex.
-
Substrate Addition: Add 2(3H)-benzoxazolone (1.0 eq) in portions.
-
Note: Evolution of HCl gas will occur.
-
-
Reaction: Reflux for 6–12 hours .
-
Work-up: Cool to RT. Pour into ice/HCl mixture. (Caution: Highly Exothermic). Extract with EtOAc.[2]
Workflow Visualization
Figure 2: Decision tree for selecting the correct acylation methodology based on substrate stability.
References
-
Aichaoui, H., et al. (1992). "Fries like" rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones.[1] Tetrahedron, 48(15), 3173-3182.
-
Poupaert, J. H. (2005).[3] 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.[3][4] Current Medicinal Chemistry, 12(8), 877-885.
-
Ucar, H., et al. (1998). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives.[1] European Journal of Medicinal Chemistry, 33(10), 815-820.
-
Gokhan-Kelekci, N., et al. (2009). Synthesis and molecular modeling studies of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives as analgesic-anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 17(2), 675-683.
Sources
Benzoxazolone Synthesis & Functionalization Technical Support
[1][2]
Welcome to the Technical Support Center
You have reached the specialized support unit for Heterocyclic Synthesis . Based on your inquiry regarding minimizing N-acylation side products in benzoxazolone (2(3H)-benzoxazolone) synthesis, we have identified that your challenge likely falls into one of two distinct experimental phases:
-
Ring Construction: You are synthesizing the core ring and observing open-chain urea dimers (intermolecular N-acylation) instead of clean cyclization.
-
Functionalization: You are attempting Friedel-Crafts acylation on the benzene ring, but the reaction is kinetically driving toward N-acylation (N3 position).
Select the module below that matches your current experimental bottleneck.
Module 1: Core Ring Synthesis (Cyclization)
Issue: Formation of open-chain urea dimers (N,N'-carbonylbis(2-aminophenol)) instead of the cyclic benzoxazolone.
In the synthesis of benzoxazolone from 2-aminophenol, the reaction must proceed through an intramolecular O-attack (cyclization). If the local concentration of the acylating agent is too low, or if the amine is too nucleophilic relative to the phenol, the intermediate carbamoyl chloride/imidazole will react with a second molecule of 2-aminophenol, creating a urea dimer.
Troubleshooting Protocol: The "Inverse Addition" Technique
| Parameter | Standard Protocol (Risk of Dimer) | Optimized Protocol (Minimizes Side Products) |
| Reagent | Triphosgene / Phosgene | Triphosgene (Solid, easier handling) |
| Addition Order | Adding Triphosgene to Amine | Inverse Addition: Add Amine to Triphosgene |
| Stoichiometry | 1:1 equivalent | 0.35 - 0.4 eq Triphosgene (slight excess of carbonyl source) |
| Temperature | 0°C | -10°C (Addition) |
Step-by-Step Optimization (Triphosgene Route):
-
Preparation: Dissolve Triphosgene (0.35 eq) in dry THF or DCM at -10°C.
-
Slow Addition: Add the solution of 2-aminophenol (1.0 eq) and base (Et3N, 2.2 eq) dropwise to the Triphosgene solution.
-
Why? This ensures the concentration of the carbonyl source is always high relative to the amine, favoring the formation of the monomeric carbamoyl chloride intermediate over the dimer.
-
-
Cyclization Drive: Once addition is complete, allow to warm to RT. If TLC shows the uncyclized intermediate (often a polar spot), heat to reflux for 1-2 hours to force the O-attack.
Alternative: The CDI "Green" Route
If you are using 1,1'-Carbonyldiimidazole (CDI), the side product is often the N-acylimidazole which fails to cyclize.
-
Fix: Use THF as solvent and reflux. The imidazole byproduct acts as a base. If cyclization is slow, add a catalytic amount of DBU to activate the phenol oxygen.
Module 2: Functionalization (Regioselectivity)
Issue: Targeting C-acylation (e.g., 6-acetylbenzoxazolone) but obtaining N-acetylbenzoxazolone.
Benzoxazolone is an ambident nucleophile. The Nitrogen (N3) is kinetically more nucleophilic than the benzene ring (C6). Direct Friedel-Crafts acylation is difficult because the carbamate moiety deactivates the ring.
The Solution: Thermodynamic Control via Fries Rearrangement Do not fight the N-acylation; exploit it . The most robust method to minimize permanent N-acylation side products is to allow N-acylation to occur, then force a migration to the Carbon.
Workflow: The "Fries" Strategy
-
Step 1: Intentional N-Acylation
-
React Benzoxazolone with Acyl Chloride (1.1 eq) and Et3N in DCM.
-
Result: Quantitative formation of N-acylbenzoxazolone.[1] (This is your "side product" turned intermediate).
-
-
Step 2: The Rearrangement
-
Mix the N-acyl intermediate with AlCl3 (3-4 eq) .
-
Condition: Neat melt at 160-170°C or reflux in high-boiling solvent (Chlorobenzene/Nitrobenzene).
-
Mechanism:[2][3][4][5][6][7] The Lewis acid complexes with the carbonyl, breaking the N-C bond to form an acylium ion pair, which then attacks the C6 position (thermodynamic product).
-
Visualizing the Pathway:
Caption: Transformation of the unwanted kinetic N-acyl product into the desired C-acyl target via Fries Rearrangement.
Module 3: Reagent Selection Matrix
Use this table to select the correct reagent system to minimize specific byproducts.
| Reagent System | Primary Byproduct Risk | Prevention Strategy | Suitability |
| Urea (Melt) | Biuret & Polymerization | Control temp (150-170°C); avoid >3h reaction time. | Industrial / Large Scale |
| Phosgene / Triphosgene | Symmetrical Urea (Dimer) | Inverse Addition (Amine into Phosgene). | Lab Scale / High Purity |
| CDI (Carbonyldiimidazole) | Uncyclized N-acylimidazole | Reflux in THF; add DBU catalyst. | Green Chemistry / Pharma |
| Ethyl Chloroformate | N-ethoxycarbonyl intermediate | Use strong base (NaH) to force cyclization. | Specific Derivatives |
Frequently Asked Questions (FAQs)
Q1: I am using CDI and getting a product with the correct mass for the intermediate but it won't cyclize. Why? A: The intermediate N-(2-hydroxyphenyl)imidazole-1-carboxamide is stable at room temperature. The phenol oxygen is not nucleophilic enough to displace the imidazole without help. Solution: Heat the reaction to reflux (THF or Dioxane) or add a base like DBU or K2CO3 to deprotonate the phenol and drive the ring closure [1].
Q2: Can I block N-acylation using a protecting group during Friedel-Crafts? A: Yes, but it is often inefficient. You can use a bulky group like TBDMS or Boc , but the conditions required for Friedel-Crafts (strong Lewis acids like AlCl3) often cleave these protecting groups, leading back to N-acylation. The Fries Rearrangement (Module 2) is generally superior because it uses the "protecting group" (the acyl group) as the reactant [2].
Q3: Why does my triphosgene reaction turn into a solid gum that creates dimers? A: This indicates "starvation" of the carbonyl source. If you add Triphosgene to the amine, the first drops of Triphosgene encounter a huge excess of amine, instantly forming the urea dimer. Always add the amine solution slowly to the Triphosgene solution to keep the electrophile in excess [3].
References
-
CDI Mediated Synthesis: ChemRxiv. "CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones" (Applicable mechanism for benzoxazolone).[8]
-
Fries Rearrangement: Academia.edu.[9] "“Fries like” rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones".
-
Urea/Phosgene Alternatives: BenchChem. "Technical Support Center: Synthesis of Benzoxazolone Derivatives".
-
Reagent Comparison: Common Organic Chemistry. "Urea Formation - Common Conditions: CDI, Triphosgene".[5]
Sources
- 1. (PDF) “Fries like” rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)-benzothiazolones [academia.edu]
- 2. byjus.com [byjus.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. escholarship.org [escholarship.org]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
optimizing reaction temperature for chlorobutyryl chloride addition
To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Optimization Guide: 4-Chlorobutyryl Chloride Reaction Parameters
Introduction: The "Loaded Spring" Reagent
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent yields or unexpected impurities (specifically cyclized byproducts) when using 4-chlorobutyryl chloride (4-CBC) .
Unlike simple acetyl chloride, 4-CBC is a bifunctional "loaded spring." It possesses two electrophilic sites: the highly reactive acyl chloride and the moderately reactive alkyl chloride at the
The Core Technical Challenge: You are fighting a kinetic battle between Intermolecular Acylation (your desired pathway) and Intramolecular Cyclization (the "back-biting" side reaction).[1][2] Temperature is the primary variable that dictates this selectivity.
Module 1: The Thermodynamics of Addition
Q: Why does my reaction turn black/tarry if I add the reagent at room temperature?
A: This is a classic symptom of uncontrolled exotherm leading to polymerization and cyclization.
The Friedel-Crafts acylation with 4-CBC is highly exothermic.[1] If the temperature spikes during addition, the energy barrier for the intramolecular alkylation is overcome.[1] The Lewis acid (e.g.,
Temperature Control Zones:
| Zone | Temperature Range | Physical Phenomenon | Risk Level |
| Cryogenic | High viscosity; slow kinetics.[1][3] Slurry may freeze (solvent dependent). | Moderate (Stirring failure) | |
| Target | Kinetic Control. Rate of acylation > Rate of cyclization. | Optimal | |
| Danger | Thermodynamic equilibrium shifts; | High | |
| Critical | Rapid polymerization; HCl off-gassing becomes violent.[3] | Failure |
Module 2: Reaction Pathway Visualization
The following diagram illustrates the competing pathways. Note how elevated temperatures open the "gate" to the Tetralone impurity.
Figure 1: Kinetic competition between linear acylation and cyclization. Path B is the primary yield-killer in scale-up scenarios.[1][3]
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "I see a peak at M-36 in my Mass Spec."
-
Diagnosis: This indicates the loss of HCl (
), suggesting your product has cyclized.[1] -
Root Cause: The reaction temperature exceeded
after the product was formed but before quenching.[1] The Lewis acid catalyzed the alkylation of the aromatic ring by the terminal chloride.[1][2] -
Correction:
-
Maintain
strictly during the post-addition stir.[2] -
Quench immediately once TLC/HPLC shows consumption of starting material. Do not let it stir "overnight" without monitoring.
-
Issue 2: "The reaction mixture solidified (froze) at ."
-
Diagnosis: Solvent viscosity failure.
-
Root Cause: Using Nitrobenzene or 1,2-Dichloroethane (DCE) at concentrations that are too high.[3] DCE freezes at
, but complexes can increase viscosity significantly. -
Correction:
-
Switch to Dichloromethane (DCM) if solubility permits (boiling point is the limitation).
-
If using DCE, ensure the internal temperature does not drop below
. -
Mechanical Stirring: Magnetic stir bars are insufficient for 4-CBC/AlCl3 slurries.[3] Use an overhead mechanical stirrer.
-
Issue 3: "Low Yield / High Recovery of Starting Material."
-
Diagnosis: Hydrolysis of the Acyl Chloride.[2]
-
Root Cause: 4-CBC is extremely moisture sensitive.[3][4] If your solvent has
water, the reagent hydrolyzes to 4-chlorobutyric acid, which does not react under Friedel-Crafts conditions without activation.[1] -
Correction:
-
Dry solvent over molecular sieves (
or ) for 24 hours. -
Purge the reactor with
for 15 mins prior to addition.
-
Module 4: Optimized Experimental Protocol
Target Synthesis: Friedel-Crafts Acylation of Fluorobenzene (Haloperidol Intermediate Precursor).
Reagents:
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask. Equip with an overhead stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen.[2][5]
-
Lewis Acid Slurry: Charge
and Solvent. Cool to . -
Controlled Addition (The Critical Step):
-
Mix 4-CBC with a small volume of solvent in the addition funnel.[2]
-
Add dropwise over 30-60 minutes .
-
Checkpoint: Monitor internal temp. Stop addition if temp rises >
.
-
-
Substrate Addition: Add Fluorobenzene dropwise at
.[3] -
Reaction Phase:
-
Allow to warm to
(Room Temp) . -
Stir for 2-4 hours.
-
Note: Do not reflux unless conversion is stalled. Reflux increases cyclization risk.
-
-
Quench: Pour reaction mixture slowly into an ice/HCl mixture. (Exothermic!).[6]
Module 5: Diagnostic Logic Tree
Use this flow to determine your next optimization step.
Figure 2: Decision support tree for common 4-CBC reaction failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20760, 4-Chlorobutyryl chloride. Retrieved from [Link][1]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (Contextual reference for cyclization mechanisms). Retrieved from [Link][1]
Sources
- 1. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. websites.umich.edu [websites.umich.edu]
Technical Support Center: Purification Protocols for 2(3H)-Benzoxazolone Derivatives
This guide serves as a specialized technical resource for researchers needing to isolate N-substituted derivatives from unreacted 2(3H)-benzoxazolone (2-benzoxazolinone) starting material.
Case ID: PUR-BZCX-001 Topic: Removal of unreacted 2(3H)-benzoxazolone from product mixtures. Applicable For: N-alkylation, N-acylation, or Mannich base syntheses where the benzoxazolone ring remains intact.
The Chemical Logic (The "Why")
To successfully separate 2(3H)-benzoxazolone (SM) from your product, you must exploit the fundamental difference in acidity between the reactant and the N-substituted product.
-
The Handle (Acidity): The proton on the nitrogen atom of 2(3H)-benzoxazolone is acidic, with a pKa of approximately 8.7 – 9.0 [1, 2].[1] This acidity arises from the resonance stabilization of the negative charge onto the carbonyl oxygen and the benzene ring.
-
The Product: If your reaction successfully substituted the Nitrogen (e.g., N-alkylation), the product is neutral . It lacks this acidic proton.
-
The Strategy: By adjusting the pH of the aqueous phase to >10, the starting material becomes an ionic salt (water-soluble), while the product remains neutral (organic-soluble).
Logic Visualization: Phase Transfer Mechanism
The following diagram illustrates the chemical transformation driving the separation.
Figure 1: Mechanism of action. The acidic SM is selectively ionized, forcing it into the aqueous layer, while the neutral product remains in the organic layer.
Troubleshooting Workflows (The "How")
Protocol A: The "Gold Standard" Liquid-Liquid Extraction (LLE)
Use this method for N-alkylated or stable N-acylated products.
Reagents Required:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base: 10%
(Sodium Carbonate) or 1M NaOH.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc or DCM. Ensure complete dissolution.
-
The Wash (Critical Step): Transfer to a separatory funnel.[2] Wash the organic phase 3 times with 10% aqueous
.-
Why Carbonate? A saturated carbonate solution has a pH ~11. Since the pKa of 2(3H)-benzoxazolone is ~9, this provides a 2-log unit difference, ensuring >99% deprotonation without the harsh hydrolysis risk of concentrated NaOH [3].
-
-
Verification: Check the aqueous layer pH. It must remain >10. If the pH drops, the base is being consumed; add more base.
-
Separation: Collect the organic layer (Product) and the aqueous layer (Waste/SM).
-
Polishing: Wash the organic layer once with brine, dry over
, and concentrate.
Workflow Diagram:
Figure 2: Operational workflow for removing unreacted 2(3H)-benzoxazolone via acid-base extraction.
Protocol B: Recrystallization (If LLE fails)
Use this if your product is solid and the extraction resulted in an emulsion or partial separation.
2(3H)-benzoxazolone has poor solubility in water but high solubility in hot ethanol and moderate solubility in toluene [4].
-
Solvent System: Ethanol/Water (gradient) or Toluene.
-
Procedure:
-
Dissolve crude solid in minimum hot Ethanol.
-
Add hot water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Note: The unreacted SM is more likely to stay in the mother liquor if the product crystallizes well, but this depends heavily on the specific product's lattice energy.
-
Data & Reference Tables
Table 1: pKa Comparison for Extraction Design
Use this table to select the correct base. You need a base with a conjugate acid pKa > 10.
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] pKa | Status | Suitable Base for Removal? |
| 2(3H)-Benzoxazolone | 8.7 – 9.0 | Weak Acid | -- |
| Sodium Bicarbonate ( | 6.4 (conj. acid) | Too Weak | NO (Will not fully deprotonate SM) |
| Sodium Carbonate ( | 10.3 (conj. acid) | Moderate | YES (Ideal balance) |
| Sodium Hydroxide ( | 15.7 (conj. acid) | Strong | YES (Risk of hydrolysis) |
Table 2: Solvent Compatibility
Solubility data for 2(3H)-benzoxazolone [4, 5].
| Solvent | Solubility (Cold) | Solubility (Hot) | Notes |
| Water | Insoluble (<1 g/L) | Poor | Good anti-solvent. |
| Ethanol | Moderate | Soluble | Good for recrystallization. |
| Ethyl Acetate | Soluble | Soluble | Excellent for extraction. |
| Dichloromethane | Soluble | Soluble | Excellent for extraction. |
| Diethyl Ether | Moderate | Soluble | Good, but EtOAc is preferred. |
Frequently Asked Questions (FAQ)
Q: I used Sodium Bicarbonate (
Q: My product is an ester/amide. Will NaOH hydrolyze it?
A: Yes, there is a risk. If your N-substituted product contains other sensitive ester or amide linkages, avoid 1M NaOH. Use saturated Sodium Carbonate (
Q: I see a spot on TLC that trails or overlaps with my product. A: 2(3H)-benzoxazolone is polar and can streak on silica due to the N-H / C=O interaction.
-
Fix: Add 1% Acetic Acid to your TLC eluent to sharpen the SM spot (making it move faster/cleaner), or use a basic eluent (1% TEA) to retain the SM at the baseline while moving your neutral product.
Q: Can I recover the unreacted starting material? A: Yes. Take the basic aqueous layer from Protocol A, cool it in an ice bath, and acidify it with 1M HCl to pH ~2. The 2(3H)-benzoxazolone will precipitate out as a solid. Filter and dry to reclaim.[2]
References
-
PubChem. (n.d.).[4] 2(3H)-Benzoxazolone Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]
- Dogan, H. N., Duran, A., & Rollas, S. (2002). Synthesis and Structure-Activity Relationship of New 2(3H)-Benzoxazolone Derivatives. Farmaco. (Validating pKa range ~9.0 for benzoxazolone core).
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved March 2, 2026, from [Link]
Sources
- 1. (PDF) Determination of p K a Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship [academia.edu]
- 2. magritek.com [magritek.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Showing Compound 2-Benzoxazolone (FDB010916) - FooDB [foodb.ca]
- 7. repositori.upf.edu [repositori.upf.edu]
- 8. scispace.com [scispace.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie [edubirdie.com]
- 11. Lab Report #1 Two Base Extraction [docs.google.com]
- 12. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of the 2-Chlorobutyryl Group Under Basic Conditions
Executive Summary
The 2-chlorobutyryl group (
Unlike simple acyl groups, the 2-chlorobutyryl moiety possesses an "Achilles' heel": the highly activated
This guide provides a technical breakdown of these failure modes, troubleshooting protocols, and mechanistic insights to ensure the integrity of your molecule.
Critical Instability Pathways (Visualized)
The following diagram illustrates the divergent reaction pathways when a 2-chlorobutyryl derivative is exposed to base. Note that the desired pathway (stable handling or controlled hydrolysis) competes with irreversible degradation.
Figure 1: Divergent reactivity of the 2-chlorobutyryl group in basic media.[1] The
Troubleshooting Guide & FAQs
Issue 1: "My enantiomeric excess (ee) dropped significantly during workup."
Diagnosis: Base-Catalyzed Racemization .[2]
The
Corrective Action:
-
Avoid Aqueous Base: Do not use NaOH or
washes if possible. Use acidic or neutral aqueous washes (e.g., dilute or citric acid). -
Temperature Control: Racemization rates are temperature-dependent. Perform all basic handling at
or lower. -
Solvent Choice: Switch to non-polar solvents (e.g., DCM, Toluene) for workups. Polar aprotic solvents (DMSO, DMF) accelerate racemization by solvating the cation and leaving the base "naked" and more reactive.
Issue 2: "I see a new alkene peak in my NMR (approx. 6.0-7.0 ppm)."
Diagnosis:
Corrective Action:
-
Base Selection: Switch from strong/hindered bases (e.g.,
, ) to weaker, non-nucleophilic bases (e.g., Pyridine, NMM) if basicity is required. -
Monitor Stoichiometry: Use strictly stoichiometric amounts of base. Excess base drives the elimination equilibrium.
Issue 3: "I'm trying to hydrolyze the ester, but I'm losing the chlorine."
Diagnosis: Nucleophilic Substitution (
Corrective Action:
-
Alternative Hydrolysis: Use acid-catalyzed hydrolysis (e.g.,
) if your molecule tolerates it. Acidic conditions suppress attack at the halide. -
Enzymatic Hydrolysis: Use lipases (e.g., Candida antarctica Lipase B) for mild, chemoselective ester cleavage at pH 7.
Technical Deep Dive: Mechanism & Causality
The pKa Problem
The pKa of the
-
Enolization is facile: Common workup bases like
or even dilute NaOH can generate the enolate. -
Racemization is faster than hydrolysis: Often, the rate of proton abstraction (
) exceeds the rate of nucleophilic attack at the carbonyl ( ), meaning you lose chirality before you cleave the ester.
Elimination vs. Substitution
The 2-chlorobutyryl group has a unique structural liability compared to the chloroacetyl group (
| Reaction | Mechanism | Requirement | Product |
| Elimination | E2 (Concerted) | Anti-periplanar | Crotonate (Alkene) |
| Substitution | Backside attack at C2 |
Rule of Thumb:
-
Hard/Strong Bases (
, ) favor Elimination (and Substitution). -
Bulky Bases (
, ) exclusively favor Elimination . -
Weak Bases (Pyridine, Bicarbonate) favor Racemization (via enolization) over elimination.
Experimental Protocols
Protocol A: Safe Workup of 2-Chlorobutyryl Intermediates
Use this protocol to isolate the product without degradation.
-
Quench: Pour reaction mixture into ice-cold 5% Citric Acid or 1M HCl (if amine-free). Never quench with saturated bicarbonate.
-
Extraction: Extract immediately with DCM or TBME (avoid Ethyl Acetate if traces of base are present, as transesterification can occur).
-
Wash: Wash organic layer with Brine (saturated NaCl).
-
Dry: Dry over
(neutral) rather than (basic). -
Concentrate: Rotary evaporate at < 30°C .
Protocol B: Analytical Check for Degradation
Use this to validate the integrity of your group.
| Method | Marker to Look For | Interpretation |
| 1H NMR | Doublet at ~1.6 ppm (Me) | Intact 2-chlorobutyryl |
| 1H NMR | Doublet of doublets ~6.9 ppm | Crotonyl (Elimination) |
| 1H NMR | Multiplet shift at C2 | Hydroxy (Substitution) |
| Chiral HPLC | Split peak / 50:50 ratio | Racemization |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Discussion on reactivity of -halo esters).
-
Master Organic Chemistry . Basic Hydrolysis of Esters (Saponification). Link
-
ChemGuide . Hydrolysis of Esters. Link
-
Study.com . Racemization: Mechanism & Examples. Link
-
BenchChem . Racemization of Chiral Acids. Link
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.
Sources
Validation & Comparative
Technical Analysis & Comparison Guide: 1H NMR of 6-(2-chloro-butyryl)-3H-benzoxazol-2-one
Executive Summary & Application Context
6-(2-chloro-butyryl)-3H-benzoxazol-2-one is a critical electrophilic intermediate often employed in the synthesis of bioactive heterocycles, including potential COX inhibitors and antimicrobial agents. Its characterization is pivotal because the
This guide provides a definitive 1H NMR analysis, comparing the product directly against its non-chlorinated precursor (6-butyryl-3H-benzoxazol-2-one) to establish a self-validating confirmation protocol.
Core Structural Visualization
The following diagram outlines the atomic numbering and proton environments discussed in this guide.
Figure 1: Structural segmentation of the target molecule highlighting the diagnostic NMR regions.
Comparative Spectral Analysis
The most reliable method to confirm the synthesis of 6-(2-chloro-butyryl)-3H-benzoxazol-2-one is by observing the diagnostic downfield shift of the
Table 1: Chemical Shift Comparison (Solvent: DMSO-d6)
| Proton Environment | Label | Precursor (6-Butyryl) | Product (2-Cl-Butyryl) | Multiplicity | Integration | Mechanistic Insight |
| H-a | 2.95 | 5.45 | t / dd | 1H | CRITICAL: Deshielding by Cl (inductive) + C=O (anisotropy). | |
| H-b | 1.65 | 2.05 | m | 2H | Diastereotopic splitting often visible due to chiral center at | |
| H-c | 0.94 | 0.98 | t | 3H | Minimal shift; distant from Cl. | |
| Aromatic H-7 | H-7 | 7.82 | 7.90 | d / s | 1H | Ortho to Carbonyl; slight downfield shift due to inductive effect of Cl. |
| Aromatic H-5 | H-5 | 7.75 | 7.80 | dd | 1H | Ortho to Carbonyl; characteristic coupling to H-4. |
| Aromatic H-4 | H-4 | 7.15 | 7.20 | d | 1H | Ortho to Nitrogen; least affected by side-chain modification. |
| Lactam NH | NH | 11.80 | 11.95 | s (br) | 1H | Broad singlet; shift varies with concentration/temperature. |
Note on Solvent Effects: In CDCl3, the NH signal may appear sharper or shift upfield (~9-10 ppm), but solubility is often poor for benzoxazolones. DMSO-d6 is the recommended standard.
Detailed Signal Interpretation
A. The "Fingerprint" Region (Aliphatic Side Chain)
The success of the reaction is determined here.
-
Loss of Symmetry: The precursor's
-methylene ( ) appears as a triplet near 2.95 ppm. Upon chlorination, this signal vanishes . -
Appearance of the Methine: A new signal appears downfield (approx.[1] 5.2–5.5 ppm). This is the
-methine ( ).-
Splitting: Ideally a triplet (
Hz) due to the adjacent ethyl group. However, due to the chiral center created at the -carbon, the adjacent -protons become diastereotopic . This can cause the -proton to appear as a doublet of doublets (dd) and the -methylene to appear as a complex multiplet rather than a clean quartet.
-
B. The Aromatic Core (Benzoxazolone)
The substitution pattern is 1,2,4-trisubstituted benzene-like.
-
H-7 (Proton ortho to C=O sidechain, ortho to Ring Oxygen): This proton is usually the most deshielded aromatic signal due to the combined electron-withdrawing nature of the ketone and the ring oxygen's proximity (though O is mesomerically donating, the immediate geometry often places H-7 in the deshielding cone of the carbonyl).
-
H-4 (Proton ortho to Nitrogen): Typically appears as a doublet (
Hz) coupled to H-5. -
H-5 (Proton meta to Nitrogen): Appears as a doublet of doublets (dd), coupling to H-4 (ortho, large
) and H-7 (meta, small Hz).
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize artifacts (such as water suppression interfering with the
Figure 2: Standardized workflow for high-resolution NMR acquisition of benzoxazolone derivatives.
Critical Steps:
-
Solvent Choice: Use DMSO-d6 . While CDCl3 is common, benzoxazol-2-one derivatives often hydrogen bond (dimerize), leading to broad peaks in non-polar solvents. DMSO disrupts these aggregates, yielding sharper aromatic signals.
-
Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm. This is safely away from your diagnostic
-proton (5.45 ppm) and methyl group (0.98 ppm), preventing integration errors. -
Relaxation Delay (D1): Set D1
3 seconds. The quaternary carbons in the benzoxazolone ring relax slowly; insufficient delay can reduce the intensity of aromatic satellites if you are running 13C or 2D experiments (HSQC/HMBC).
Troubleshooting & Impurity Analysis
When analyzing the spectrum, look for these common specific impurities:
| Impurity | Chemical Shift ( | Origin | Action |
| Dichlorinated Side Product | No | Over-chlorination ( | Check for loss of integration at 5.45 ppm. |
| Unreacted Precursor | 2.95 ppm (t) | Incomplete reaction | Integrate 2.95 vs 5.45 to calculate conversion %. |
| Residual HCl | Broad drift >10 ppm | Acid byproduct | Wash sample with NaHCO3 prior to NMR prep; acid shifts NH protons. |
| Enol Tautomer | ~12-13 ppm | Keto-enol tautomerism | Rare in DMSO, but possible. Do not confuse with carboxylic acids. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent effects on chemical shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link
- Ivanova, A., et al. (2018). Synthesis and biological activity of 6-acyl-2(3H)-benzoxazolones. Journal of Heterocyclic Chemistry.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Resource for calculating expected shifts of
-halo ketones).
Sources
Spectroscopic Characterization of 6-Acyl-2(3H)-Benzoxazolones: A Comparative Guide
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of 6-acyl-2(3H)-benzoxazolones , a privileged scaffold in medicinal chemistry with analgesic and anti-inflammatory properties.[1]
For researchers and drug developers, the 6-acyl derivative represents the primary "product" of direct electrophilic substitution. Its performance—defined here by synthetic accessibility and diagnostic spectral clarity —is superior to structural isomers (5-acyl) and N-acylated impurities.[1] This guide details the specific carbonyl bands required to validate this structure and distinguish it from alternatives.
Part 1: The Spectroscopic Signature (The Product)
The definitive identification of 6-acyl-2(3H)-benzoxazolones relies on resolving two distinct carbonyl environments: the cyclic carbamate (lactam) and the exocyclic ketone .[1] Unlike the parent benzoxazolone (single band), the 6-acyl derivative displays a characteristic "doublet" in the carbonyl region.
Core IR Data Table
Data based on KBr pellet transmission spectroscopy.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Note |
| Ring C=O | 1750 – 1780 | Strong | Cyclic Carbamate (Lactam) | High frequency due to ring strain and N/O electronegativity.[1] |
| Acyl C=O | 1670 – 1695 | Strong | Exocyclic Ketone (Aryl ketone) | Lower frequency due to conjugation with the benzene ring.[1] |
| N-H Stretch | 3150 – 3300 | Medium/Broad | Lactam N-H | Presence confirms C-acylation ; absence indicates N-acylation impurity.[1] |
| Aromatic C=C | 1580 – 1620 | Medium | Benzene Ring Skeletal | Typical aromatic breathing modes.[1] |
Structural Causality
The large separation (~80 cm⁻¹) between the two carbonyl bands is the primary validation metric.
-
The Ring C=O (High Frequency): The carbonyl at position 2 is part of a strained 5-membered heterocyclic ring containing both oxygen and nitrogen.[1] The inductive withdrawal by the adjacent heteroatoms shortens the C=O bond, shifting the absorption to higher wavenumbers (>1750 cm⁻¹).[2]
-
The Acyl C=O (Low Frequency): The carbonyl at position 6 is an aryl ketone.[1] It is conjugated with the benzene ring, which introduces single-bond character to the C=O bond, lowering its force constant and frequency to the 1680 cm⁻¹ region.
Part 2: Comparative Analysis (Alternatives)
In drug development, you must frequently distinguish the target 6-acyl compound from N-acyl impurities (kinetic products) or 5-acyl isomers (alternative synthetic routes).[1]
Comparison 1: 6-Acyl vs. N-Acyl Impurities
N-acylation is a common competing reaction if the synthesis conditions are not strictly controlled (e.g., basic conditions).[1]
| Feature | 6-Acyl Product (Target) | N-Acyl Alternative (Impurity) | Performance Verdict |
| N-H Band | Present (3150–3300 cm⁻¹) | Absent | 6-Acyl is distinct. The loss of the N-H stretch is the fastest way to identify N-acylation.[1] |
| Carbonyl Profile | Two distinct bands (Ring vs. Ketone) | Two coupled "imide-like" bands | N-acyl compounds form an imide-like system (N-C=O), often shifting the ring C=O to even higher frequencies (>1780 cm⁻¹).[1] |
| Stability | High (Thermodynamic product) | Low (Kinetic product) | N-acyl groups are labile and can rearrange to C-acyl or hydrolyze.[1] |
Comparison 2: 6-Acyl vs. 5-Acyl Isomers
While 5-acyl derivatives are bio-isosteres, they are synthetically inferior due to the lack of direct access.[1]
-
Synthetic Performance: Direct Friedel-Crafts acylation of 2(3H)-benzoxazolone is highly regioselective for the 6-position .[1] Producing the 5-acyl isomer requires multi-step indirect synthesis (e.g., starting from 2-amino-4-acylphenol).[1]
-
Spectral Distinction: The 5-acyl and 6-acyl isomers have very similar IR profiles.[1] However, the substitution pattern in the fingerprint region (800–900 cm⁻¹) differs:
Part 3: Experimental Protocol
Synthesis & Characterization Workflow
This protocol ensures the exclusive formation of the 6-acyl derivative, validated by the IR bands described above.
Method: Friedel-Crafts Acylation in Polyphosphoric Acid (PPA).[1]
-
Reagents: Mix 2(3H)-benzoxazolone (1 eq) with the appropriate carboxylic acid (1.2 eq) or acid chloride.
-
Medium: Add Polyphosphoric Acid (PPA) as both solvent and catalyst.[1] PPA is preferred over AlCl₃/DCM for this substrate to minimize N-acylation.[1]
-
Reaction: Heat to 60–90°C for 3–6 hours. Note: Higher temperatures favor the thermodynamic C-acylation at position 6.[1]
-
Workup: Quench in ice water. The precipitate is the crude 6-acyl product.
-
Purification: Recrystallize from ethanol/water.
IR Sample Preparation (Self-Validating)[1]
-
Technique: KBr Pellet (Preferred for solids to see sharp lattice-stabilized bands).[1]
-
Validation Step: Before running the sample, ensure the background scan is clear of water vapor (which obscures the N-H region).
-
Success Criteria: Appearance of the ~1680 cm⁻¹ band (Acyl) and retention of the ~3200 cm⁻¹ band (NH).
Part 4: Visualization of Pathways
Diagram 1: Regioselectivity & Structure
This diagram illustrates the numbering and the specific regiochemical outcome that defines the "6-acyl" product.
Caption: Synthesis workflow showing the thermodynamic preference for 6-acylation and the key spectral markers used for validation.
Diagram 2: Logic of Carbonyl Shifts
Understanding why the bands appear where they do allows for better troubleshooting of derivatives.
Caption: Mechanistic basis for the ~80 cm⁻¹ separation between the two carbonyl bands in 6-acyl derivatives.
References
-
Gökhan-Kelekçi, N., et al. (2009).[1][3] "Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ucar, H., et al. (1998).[1][3][4] "Fries like rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones."[1][4] Tetrahedron. Link
-
Ivanova, Y., et al. (2007).[1][3] "Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones." European Journal of Medicinal Chemistry. Link
-
MSU Chemistry. "Infrared Spectroscopy: Characteristic Absorptions." Michigan State University.[1] Link
-
LibreTexts. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 3. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) “Fries like” rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)-benzothiazolones [academia.edu]
13C NMR chemical shifts for 6-(2-chloro-butyryl)-3H-benzoxazol-2-one
13C NMR Chemical Shifts for 6-(2-chloro-butyryl)-3H-benzoxazol-2-one: A Comparative Technical Guide
Executive Summary
6-(2-chloro-butyryl)-3H-benzoxazol-2-one is a critical pharmacophore intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents with reduced gastric toxicity. It belongs to the class of 6-acyl-2-benzoxazolinones , which are bioisosteres of salicylic acid derivatives.
This guide provides a detailed structural analysis and predictive 13C NMR data for this specific molecule. As direct experimental spectral data is often proprietary or absent from public repositories for this specific derivative, the values presented here are high-confidence estimates derived from experimentally validated analogs (e.g., 6-chloroacetyl-2-benzoxazolinone and 6-butyryl-2-benzoxazolinone) and standard chemical shift additivity principles.
Structural Analysis & Assignment Strategy
To accurately assign the carbon resonances, the molecule is dissected into three distinct magnetic environments:
-
The Benzoxazol-2-one Core: A rigid, bicyclic system containing a carbamate functionality.
-
The Acyl Linker: An aryl ketone carbonyl at the C6 position.
-
The Aliphatic Side Chain: A propyl chain modified by an
-chloro substitution, which induces significant deshielding on the adjacent carbons.
Assignment Logic Flow
The following diagram illustrates the logical pathway for assigning chemical shifts, moving from the stable core to the variable side chain.
Figure 1: Step-wise logic for deriving chemical shifts based on synthetic transformation.
13C NMR Chemical Shift Data
Table 1: Predicted 13C NMR Chemical Shifts (DMSO-d6)
Note: Values are estimated based on substituent additivity rules and experimental data from structural analogs.
| Carbon Position | Chemical Shift ( | Multiplicity (DEPT) | Structural Environment |
| C=O (Ketone) | 193.5 | C (quat) | Aryl ketone, conjugated with C6. |
| C-2 | 154.8 | C (quat) | Carbamate carbonyl (cyclic urea). |
| C-7a | 143.2 | C (quat) | Aromatic C-O (Oxygen-linked). |
| C-3a | 129.5 | C (quat) | Aromatic C-N (Nitrogen-linked). |
| C-6 | 131.0 | C (quat) | Ipso to ketone (Acylation site). |
| C-5 | 124.5 | CH | Ortho to ketone (Deshielded). |
| C-4 | 109.8 | CH | Meta to ketone, Ortho to Nitrogen. |
| C-7 | 110.5 | CH | Meta to ketone, Ortho to Oxygen. |
| 58.5 | CH | Alpha-chloro methine (Deshielded by Cl & C=O). | |
| 28.2 | CH2 | Methylene group. | |
| 11.4 | CH3 | Terminal methyl group. |
Comparative Analysis: Target vs. Alternatives
To validate the target molecule's identity, it is crucial to compare its shifts against its direct precursor (non-chlorinated) and a shorter-chain analog.
Table 2: Shift Comparison (Target vs. Analogs)
| Carbon Segment | Target Molecule (2-Cl-butyryl) | Alternative 1: Precursor (6-butyryl-2-benzoxazolinone) | Alternative 2: Analog (6-chloroacetyl-2-benzoxazolinone) | Diagnostic Insight |
| Ketone (C=O) | 193.5 ppm | 196.0 ppm | 190.5 ppm | |
| 58.5 ppm (CH) | 39.7 ppm (CH2) | 45.5 ppm (CH2) | CRITICAL: The shift from ~40 to ~58 ppm confirms chlorination. | |
| Aromatic C6 | 131.0 ppm | 132.5 ppm | 130.5 ppm | Minimal change; C6 is dominated by the carbonyl attachment. |
| Terminal Methyl | 11.4 ppm | 13.8 ppm | N/A | Presence of methyl confirms butyryl vs. acetyl chain. |
Performance Insight:
-
Resolution: The
-CH signal at 58.5 ppm is the most diagnostic peak. In the non-chlorinated precursor, this carbon appears as a methylene at ~40 ppm. -
Solvent Effect: In CDCl3 , the carbamate C-2 signal typically shifts downfield to ~156 ppm, while the ketone C=O may shift to ~195 ppm due to loss of hydrogen bonding with DMSO.
Experimental Protocols
A. Synthesis (Friedel-Crafts Acylation)
This molecule is typically synthesized via the acylation of 2-benzoxazolinone.
-
Reagents: 2-Benzoxazolinone (1.0 eq), 2-Chlorobutyryl chloride (1.2 eq), AlCl3 (2.5 eq).
-
Solvent: DMF or CS2 (DMF preferred for solubility).
-
Procedure:
-
Dissolve 2-benzoxazolinone in DMF.
-
Add AlCl3 portion-wise at 0°C.
-
Add 2-chlorobutyryl chloride dropwise.
-
Heat to 60°C for 4 hours.
-
Quench with ice-water/HCl. Precipitate is filtered and recrystallized from Ethanol.[1]
-
B. NMR Sample Preparation
-
Solvent: DMSO-d6 is the preferred solvent due to the poor solubility of the benzoxazolone core in CDCl3.
-
Concentration: 20-30 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to DMSO-d6 septet center at 39.5 ppm .
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons relax).
-
Scans: Minimum 512 scans for adequate S/N ratio.
-
References
-
Sigma-Aldrich. 6-Chloroacetyl-2-benzoxazolinone Product Specification & Spectral Data. Retrieved from .
-
National Institutes of Health (NIH). Synthesis and analgesic activity of 6-acyl-2-benzoxazolinone derivatives. PubMed Central. Retrieved from .
-
ChemicalBook. 2-Benzoxazolinone 13C NMR Spectrum. Retrieved from .
-
Oregon State University. 13C NMR Chemical Shift Table & Additivity Rules. Retrieved from .
-
MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives. Retrieved from .
Sources
Crystal Structure & Comparative Guide: 6-Acyl-2(3H)-Benzoxazolone Derivatives
Executive Summary: The Structural Advantage
6-Acyl-2(3H)-benzoxazolone derivatives represent a privileged scaffold in medicinal chemistry, distinct from their 5-acyl isomers due to a unique combination of synthetic accessibility and favorable binding geometries. While the parent 2(3H)-benzoxazolone (BOA) core is a bioisostere for catechol and phenol, the introduction of an acyl group at the 6-position—achieved via regioselective Friedel-Crafts acylation—dramatically alters the physicochemical landscape.
This guide provides a technical deep-dive into the crystallographic parameters that govern the stability and bioavailability of these compounds. Unlike the 5-acyl derivatives, which often require complex indirect synthesis, the 6-acyl congeners are the thermodynamic products of direct acylation, offering a scalable route for drug development.
Key Insight: The crystal packing of these derivatives is heavily modulated by substitution at the N3 position. Unsubstituted derivatives form strong intermolecular N-H···O hydrogen-bonded dimers (resembling DNA base pairing), while N-substituted analogs rely on weaker C-H···O and
Structural Landscape & Synthesis Logic
The Regioselectivity Paradigm
A common misconception in early literature was the formation of 5-acyl products upon direct acylation. Modern crystallographic and NMR evidence confirms that Friedel-Crafts acylation of 2(3H)-benzoxazolone occurs almost exclusively at the 6-position .
-
Mechanism: The cyclic carbamate moiety directs electrophilic attack para to the oxygen atom (position 6), which is more activating than the nitrogen in this specific fused system.
-
Implication: Researchers targeting the 5-acyl isomer must utilize alternative routes, such as the rearrangement of N-acylated precursors or starting from pre-functionalized 2-aminophenols.
DOT Diagram: Regioselective Synthesis Pathway
Figure 1: Reaction pathway demonstrating the exclusive regioselectivity for the 6-acyl derivative during direct Friedel-Crafts acylation.
Crystal Structure Data Analysis
The following data focuses on 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one , a representative model for N-substituted 6-acyl derivatives. This structure reveals how bulky N-substituents disrupt the classic "head-to-head" dimer packing seen in the parent scaffold.
Table 1: Crystallographic Parameters
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for planar aromatic systems. |
| Space Group | Centrosymmetric; indicates preference for antiparallel packing. | |
| Unit Cell a | 13.391(7) Å | Elongated axis accommodating the benzyl tail. |
| Unit Cell b | 7.317(6) Å | Corresponds to the stacking distance between aromatic planes. |
| Unit Cell c | 18.611(9) Å | |
| Angle | 109.72(4)° | Significant shear angle in the unit cell.[1] |
| Volume (V) | 1716.6 ų | Accommodates 4 molecules per unit cell (Z=4).[1] |
| R-Factor | 0.072 | Acceptable refinement for small organic molecules. |
Molecular Geometry & Packing
-
Planarity: The benzoxazolone core is essentially planar (RMS deviation = 0.022 Å).[1]
-
Twist Angle: The 6-acyl group (2-chlorobenzoyl) is twisted significantly out of the plane, with a dihedral angle of 75.38° relative to the core. This "propeller-like" conformation prevents tight
-stacking directly over the core, increasing solubility compared to flat, planar analogs. -
Interaction Network:
-
Absence of N-H···O Dimers: Due to the benzyl group at position 3, the strong N-H donor is absent.
-
Dominant Forces: The lattice is stabilized by weak C-H···O hydrogen bonds and C-H[1]···
interactions , resulting in a lower melting point compared to the unsubstituted 6-acyl parent.
-
DOT Diagram: Interaction Network
Figure 2: Schematic of the intermolecular forces stabilizing the crystal lattice.[2] Note the critical role of the acyl group twist in preventing perfect stacking.
Comparative Performance Guide
Table 2: 6-Acyl vs. Alternatives
This table compares the 6-acyl derivatives against the 5-acyl isomers and the parent scaffold.
| Feature | 6-Acyl-2(3H)-Benzoxazolone | 5-Acyl-2(3H)-Benzoxazolone | Parent BOA (Unsubstituted) |
| Synthesis | Direct: One-step Friedel-Crafts (High Yield). | Indirect: Requires Fries rearrangement or specific aminophenols. | Commercially available. |
| Crystal Packing | Twisted: Acyl group disrupts planarity; moderate MP (231-240°C). | Planar: Often flatter packing; variable MP. | Dimer: Strong N-H···O dimers; High MP. |
| Solubility | Improved lipophilicity due to acyl group; better membrane permeability. | Similar to 6-acyl but often less soluble due to packing. | Poor lipid solubility. |
| Biological Target | High Potency: Analgesic (COX inhibition), Anticancer (MCF-7). | Variable: Often lower potency in analgesic assays. | Weak baseline activity. |
Experimental Insight: The "Melting Point" Proxy
The melting point serves as a rapid proxy for crystal lattice energy.
-
6-Acetyl-2(3H)-benzoxazolone: mp 231–234 °C.
-
3-Benzyl-6-(2-chlorobenzoyl)-2(3H)-benzoxazolone: mp 128–130 °C (approx).
-
Observation: The drastic drop in melting point upon N-benzylation confirms the loss of the stabilizing intermolecular hydrogen bond network (N-H···O=C) present in the N-unsubstituted 6-acetyl derivative.
Experimental Protocol: Synthesis & Crystallization
Objective: Synthesis of 6-acetyl-2(3H)-benzoxazolone for crystallographic study.
Reagents
-
2(3H)-Benzoxazolone (BOA): 60 mmol
-
Acetyl Chloride: 90 mmol (1.5 eq)
-
Aluminum Chloride (
): 600 mmol (10 eq) -
DMF: 172 mmol (Solvent/Catalyst modifier)
Step-by-Step Methodology
-
Complex Formation: Slowly add DMF to
(Caution: Exothermic). Heat the mixture to 45°C for 5 minutes to form the active acylating complex. -
Addition: Add BOA (8.1 g) and Acetyl Chloride (6.4 mL) to the solution.
-
Reaction: Heat the mixture at 80°C for 3 hours .
-
Note: Monitoring by TLC (Ethyl Acetate:Hexane 3:[3]7) should show the disappearance of the BOA spot (
) and appearance of the product ( ).
-
-
Quenching: Pour the hot reaction mixture onto 200 mL of ice water containing 30 mL of concentrated HCl. This breaks the aluminum complex.
-
Isolation: Filter the resulting brown precipitate.
-
Purification (Crystallization):
-
Dissolve the crude solid in boiling ethanol.
-
Allow to cool slowly to room temperature over 4 hours.
-
Harvest crystals via vacuum filtration.[4]
-
Expected Yield: ~77%
-
Appearance: Brown/Tan needles or prisms.
-
Self-Validating Check: The product must have a melting point >230°C. If the melting point is <200°C, the product is likely contaminated with unreacted starting material or the N-acylated side product (which is kinetically favored but rearranges to the C-acyl product at 80°C).
References
-
Synthesis and Crystal Structure of 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Source: Current Medicinal Chemistry (via ResearchGate). URL:[Link]
-
6-Acetyl-2(3H)-benzoxazolone Compound Summary. Source: PubChem.[5][6] URL:[Link]
Sources
- 1. 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 6-acetyl-2(3h)-benzoxazolone (C9H7NO3) [pubchemlite.lcsb.uni.lu]
Comparative Biological Activity Profile: Indomethacin vs. Aspirin
[1][2][3][4][5][6][7]
Executive Summary
This technical guide compares the biological activity of Indomethacin (an indole-acetic acid derivative) and Aspirin (acetylsalicylic acid). While both are non-steroidal anti-inflammatory drugs (NSAIDs) acting on cyclooxygenase (COX) enzymes, their pharmacodynamic profiles diverge significantly.[1][2]
The Verdict: Indomethacin exhibits superior potency (nanomolar range) and is a reversible, time-dependent inhibitor, making it the "gold standard" positive control in acute inflammation assays. Aspirin, while less potent on a molar basis, possesses a unique irreversible mechanism (acetylation) that confers distinct antiplatelet longevity. For research requiring high-sensitivity COX-1 inhibition, Indomethacin is the preferred tool; for irreversible pathway blockade, Aspirin is required.
Mechanistic Profiling: The Molecular Divergence
Mode of Inhibition
The critical distinction lies in the interaction with the COX active site (Arg-120 and Tyr-385).
-
Aspirin (Irreversible): Acetylates the hydroxyl group of Serine-530 within the COX hydrophobic channel. This covalent modification permanently disables the enzyme's cyclooxygenase activity, specifically preventing the conversion of Arachidonic Acid (AA) to PGG2.
-
Indomethacin (Reversible): Acts as a potent, time-dependent competitive inhibitor. It inserts its chlorobenzoyl moiety into the hydrophobic pocket, forming a salt bridge with Arg-120, effectively blocking substrate access without covalent modification.
Signaling Pathway Visualization
The following diagram illustrates the Arachidonic Acid cascade and the specific intervention points of both compounds.
Figure 1: Differential inhibition of the Arachidonic Acid cascade.[2] Note Aspirin's preferential irreversible blockade of COX-1 vs. Indomethacin's potent dual inhibition.
In Vitro Efficacy Profile
Indomethacin is significantly more potent than aspirin in cell-free assays. In drug screening, Indomethacin is often used to validate assay sensitivity.
Comparative IC50 Data
The following data represents consensus values from human whole blood assays and recombinant enzyme screens.
| Parameter | Indomethacin | Aspirin | Biological Implication |
| COX-1 IC50 | 0.009 – 0.1 µM | 1.67 – 12 µM | Indomethacin is ~100x more potent against COX-1. |
| COX-2 IC50 | 0.31 – 0.74 µM | > 100 µM | Aspirin has negligible COX-2 activity at standard doses. |
| Selectivity Ratio | ~0.02 (COX-1 Selective) | < 0.1 (COX-1 Selective) | Both are COX-1 selective, but Indomethacin retains COX-2 efficacy.[3] |
| Binding Type | Reversible (Time-dependent) | Irreversible (Covalent) | Aspirin effect persists after drug clearance (turnover dependent). |
Protocol: Colorimetric COX Inhibitor Screening
Purpose: To determine the IC50 of the test compounds against purified COX-1/COX-2 enzymes. Principle: Measures the peroxidase activity of the COX heme moiety by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.
Workflow:
-
Reagent Prep: Prepare Assay Buffer (0.1M Tris-HCl, pH 8.0), Heme solution, and purified COX-1 (ovine) or COX-2 (human recombinant) enzymes.
-
Inhibitor Incubation:
-
Add 150 µL Assay Buffer and 10 µL Heme to wells.
-
Add 10 µL of Enzyme (COX-1 or COX-2).
-
Add 10 µL of Indomethacin (serial dilutions: 0.001 µM to 10 µM) or Aspirin (0.1 µM to 1000 µM).
-
Critical Step: Incubate for 5 minutes at 25°C. (Note: Aspirin may require longer pre-incubation to manifest irreversible acetylation).
-
-
Substrate Addition: Add 20 µL of Colorimetric Substrate (TMPD) and 20 µL of Arachidonic Acid to initiate the reaction.
-
Measurement: Read absorbance at 590 nm exactly 5 minutes after substrate addition.
-
Calculation:
Fit data to a 4-parameter logistic equation to determine IC50.
In Vivo Biological Activity[9][11][12][13][14]
The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute anti-inflammatory activity.
Comparative Efficacy Data (Rat Model)
| Treatment Group | Dose (mg/kg) | % Inhibition (3 Hours) | Efficacy Interpretation |
| Vehicle Control | N/A | 0% | Baseline inflammation. |
| Indomethacin | 10 mg/kg | 57% - 83% | High potency; standard positive control. |
| Aspirin | 100 mg/kg | 35% - 50% | Requires 10x dose for comparable effect. |
Protocol: Carrageenan-Induced Paw Edema
Causality: Carrageenan induces a biphasic release of mediators. The early phase (0-1h) is histamine/serotonin; the late phase (2.5-5h) is prostaglandin-driven. NSAIDs are most effective in the late phase.
Step-by-Step Methodology:
-
Animal Selection: Male Wistar rats (150-200g), fasted for 12 hours with water ad libitum.
-
Basal Measurement: Mark the right hind paw at the lateral malleolus. Measure initial volume (
) using a Plethysmometer (water displacement). -
Drug Administration:
-
Administer Indomethacin (10 mg/kg, p.o.) suspended in 0.5% CMC.
-
Administer Aspirin (100 mg/kg, p.o.) suspended in 0.5% CMC.
-
Wait 60 minutes for absorption.
-
-
Induction: Inject 0.1 mL of 1% (w/v) Carrageenan (lambda type) solution into the sub-plantar tissue of the right hind paw.
-
Post-Induction Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Analysis: Calculate Edema Volume (
) and % Inhibition.-
Validation Check: The control group must show >50% increase in paw volume for the test to be valid.
-
Safety & Toxicology: Ulcerogenic Potential
Both drugs are ulcerogenic due to COX-1 inhibition (reducing protective gastric mucus and bicarbonate). However, the lesion topology differs.
Ulcerogenic Index Comparison
-
Indomethacin (40 mg/kg): Causes severe, hemorrhagic lesions primarily in the corpus (body) of the stomach. High severity score.
-
Aspirin (100 mg/kg): Causes erosions and ulcerations, often more severe in the pylorus (antrum).
Protocol: Ulcerogenic Index Determination
-
Dosing: Administer high-dose NSAID (Indomethacin 30-40 mg/kg or Aspirin 100-200 mg/kg) to fasted rats (24h fast).
-
Termination: Euthanize animals 5 hours post-dosing.
-
Gross Examination: Remove stomach, open along the greater curvature, and rinse with saline. Pin flat on a board.
-
Scoring System (Magnifying lens 10x):
-
0 = Normal mucosa.
-
1 = Erythema/Redness.
-
2 = Spot ulcers (< 1mm).
-
3 = Hemorrhagic streaks/Ulcers (> 1mm).
-
4 = Perforation.
-
-
Calculation:
Experimental Workflow Map
This diagram outlines the logical flow for a researcher comparing these two compounds, ensuring data integrity from bench to analysis.
Figure 2: Integrated workflow for comparative NSAID assessment.
References
-
Comparison of effects of aspirin and indomethacin on human platelet prostaglandin synthetase. Source: British Journal of Clinical Pharmacology. URL:[Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs. Source: Pediatric Rheumatology Online Journal. URL:[Link]
-
Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate. Source: Neuroscience Letters (PubMed). URL:[Link]
-
Pathological and histomorphometric study of comparative gastric ulcer induced by indomethacin, aspirin, and ethanol. Source: ResearchGate / Medical Journal. URL:[Link]
-
Indomethacin prevents the long-lasting inhibitory effect of aspirin on human platelet cyclo-oxygenase activity. Source:[4] Prostaglandins (PubMed).[4][5][6] URL:[Link]
Sources
- 1. pedworld.ch [pedworld.ch]
- 2. dovepress.com [dovepress.com]
- 3. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 4. Indomethacin prevents the long-lasting inhibitory effect of aspirin on human platelet cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of aspirin and indomethacin on human platelet prostaglandin synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Precision Melting Point Determination of 6-(2-Chloro-butyryl)-benzoxazolone
This guide outlines a rigorous comparative approach for determining the melting point of 6-(2-chloro-butyryl)-benzoxazolone (also referred to as 6-(2-chlorobutanoyl)-2-benzoxazolinone).[1] This compound is a critical pharmacophore intermediate, often synthesized via Friedel-Crafts acylation, and serves as a precursor for analgesic and anti-inflammatory agents.[1]
Given the potential for polymorphism and high-melting characteristics observed in 6-acyl-2-benzoxazolinone derivatives (e.g., 6-acetyl-2-benzoxazolinone, MP ~236°C), this guide compares the standard Capillary Method against the more advanced Differential Scanning Calorimetry (DSC) to ensure data integrity in drug development.[1]
A Comparative Methodological Guide for Pharmaceutical Researchers
Executive Summary & Strategic Context
Objective: To determine the thermodynamic transition point (melting point) of 6-(2-chloro-butyryl)-benzoxazolone with high precision, differentiating between thermodynamic melting, polymorphic transitions, and decomposition.
The Challenge: Structurally similar analogs like 6-chloroacetyl-2-benzoxazolinone exhibit high melting points (270–274°C) and potential for sublimation or decomposition.[1] Traditional visual methods often fail to distinguish between a true melt and a "melt-degradation" event.[1] Furthermore, the 2-chlorobutyryl side chain introduces chirality and flexibility, increasing the likelihood of polymorphic forms that can confuse standard QC protocols.[1]
Comparative Overview:
| Feature | Method A: Capillary (Visual) | Method B: DSC (Thermal Analysis) |
| Primary Output | Melting Range ( | Enthalpy of Fusion ( |
| Precision | ||
| Sample Req. | 1–2 mg (destructive) | 2–5 mg (destructive/encapsulated) |
| Polymorph Detection | Poor (Visual changes only) | Excellent (Exothermic/Endothermic events) |
| Throughput | High (Rapid QC) | Low (Detailed Characterization) |
| Best For | Routine Purity Checks | Master Reference Standard Characterization |
Technical Prerequisites & Safety
-
Compound: 6-(2-chloro-butyryl)-benzoxazolone (C
H ClNO ).[1] -
Expected Range: Based on 6-acyl analogs, anticipate transitions between 160°C and 240°C .[1]
-
Safety: The compound is a halogenated organic intermediate.[1] Handle in a fume hood. Wear nitrile gloves and safety glasses.[1]
-
Pre-Treatment: Samples must be dried under vacuum at 40°C for 4 hours to remove residual solvent (e.g., DMF, Chlorobenzene) which depresses MP.[1]
Experimental Protocols
Method A: Capillary Melting Point (The Routine Standard)
Use for: Quick purity assessment and batch-to-batch consistency.[1]
-
Sample Preparation: Grind the dry solid into a fine, homogeneous powder using an agate mortar.
-
Loading: Fill a defined capillary tube (1.5 mm O.D.) to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping function) to eliminate air pockets.[1]
-
Ramp Profile:
-
Fast Ramp: Heat at 10°C/min to 150°C to estimate the onset.[1]
-
Precision Ramp: Cool to 140°C, then heat at 1.0°C/min .
-
-
Observation: Record two temperatures:
-
Acceptance Criteria: A range (
) of < 2.0°C indicates acceptable purity (>98%).
Method B: Differential Scanning Calorimetry (The Gold Standard)
Use for: Characterizing the Master Standard and detecting polymorphism.[1]
-
Calibration: Calibrate the DSC (e.g., TA Instruments or Mettler Toledo) using Indium (
) and Zinc ( ) standards.[1] -
Encapsulation: Weigh 3.0 ± 0.1 mg of sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow outgassing of decomposition products, if any).[1]
-
Thermal Cycle:
-
Equilibrate: 30°C.
-
Ramp: 5°C/min to 260°C.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis:
-
Identify the Endothermic Peak .
-
Report the Extrapolated Onset Temperature (
) , not the peak max. -
Calculate the Enthalpy of Fusion (
) by integrating the peak area.[1]
-
-
Polymorph Check: If a small endotherm precedes the main melting peak, or if an exotherm (crystallization) is observed, the sample exhibits polymorphism.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for characterizing the material based on the results from both methods.
Figure 1: Decision tree for validating the thermal properties of 6-(2-chloro-butyryl)-benzoxazolone.
Comparative Data Analysis (Simulated)
The table below illustrates how to interpret discrepancies between the two methods, a common scenario with benzoxazolone derivatives.
| Observation | Diagnosis | Recommended Action |
| Capillary: 162–164°C DSC: Peak 163.5°C | Pure Material. Excellent correlation.[1] | Release batch for synthesis. |
| Capillary: 158–165°C DSC: Broad peak | Impure/Wet. Solvent trapped in lattice.[1] | Dry sample at higher temp or recrystallize.[1][2] |
| Capillary: 160°C (Opaque) DSC: Exo @ 155°C, Endo @ 165°C | Polymorph Transition. Metastable form converting to stable.[1] | Anneal sample or change crystallization solvent.[1] |
| Capillary: Darkens @ 200°C DSC: Noisy baseline >200°C | Decomposition. Material degrades before melting.[1] | Use TGA to determine safe working limits. |
Key Mechanistic Insight
For 6-(2-chloro-butyryl)-benzoxazolone , the chlorine atom at the
References
-
Sigma-Aldrich. 6-Chloroacetyl-2-benzoxazolinone Product Properties. (Reference for high-melting analog behavior). Link
-
Koksal, M. et al. (2003).[1] Synthesis and Analgesic and Anti-inflammatory Activity of Some New 6-Acyl-2-benzoxazolinone Derivatives. Arzneimittelforschung. (Source for synthesis and general properties of the class).
-
U.S. Patent 5,663,449. Intermediate compounds in the synthesis of heteroarylpiperidines... (Describes melting points of 6-acetyl-2-benzoxazolinone derivatives). Link
-
PubChem. 2-Chlorobenzoxazole Compound Summary. (Structural data for the core pharmacophore). Link[1]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. (Protocol standard for DSC).[1] Link[1]
Sources
Publish Comparison Guide: HPLC Retention & Analysis of 6-(2-chloro-butyryl)-3H-benzoxazol-2-one
The following technical guide details the HPLC retention characteristics, method development, and comparative analysis for 6-(2-chloro-butyryl)-3H-benzoxazol-2-one , a critical intermediate in the synthesis of bioactive benzoxazolone derivatives.
Executive Summary & Chemical Context
6-(2-chloro-butyryl)-3H-benzoxazol-2-one (often referred to as the "chlorobutyryl intermediate") is a lipophilic ketone derivative of the benzoxazolinone core.[1] It is primarily synthesized via Friedel-Crafts acylation of 2-benzoxazolinone.[1] Its analysis is critical in drug development to ensure the absence of unreacted starting materials and the correct acylation profile.
This guide compares the retention behavior of this target compound against its synthetic precursors and homologous impurities, providing a validated framework for method development.
Chemical Identity[1][2]
-
Target Compound: 6-(2-chloro-butyryl)-3H-benzoxazol-2-one[1]
-
Key Functional Group: 2-chlorobutyryl side chain at position 6.[1]
-
Molecular Character: Weakly acidic (NH group), Lipophilic (Chloro-alkyl chain).[1]
Comparative Retention Behavior
In Reverse-Phase HPLC (RP-HPLC), retention is governed by the hydrophobicity of the side chain. The 6-(2-chloro-butyryl) derivative exhibits distinct retention shifts compared to its analogues.[1]
Relative Retention Time (RRT) Profile
Data based on a standard C18 column (150mm x 4.6mm, 5µm) with Acetonitrile/Water (0.1% H3PO4) gradient.
| Compound | Structure Note | Polarity | Est.[1] Relative Retention (RRT)* | Elution Order |
| 2-Benzoxazolinone | Starting Material (Core) | High (Polar) | 1.00 (Ref) | 1st (Early) |
| 6-Chloroacetyl-2-benzoxazolinone | Methyl homologue | Moderate | ~1.8 - 2.1 | 2nd |
| 6-(2-chloro-butyryl)-2-benzoxazolinone | Target Analyte | Low (Lipophilic) | ~2.4 - 2.8 | 3rd (Late) |
| Bis-acylated impurities | Over-reaction byproduct | Very Low | > 3.0 | 4th |
> Scientific Insight: The addition of the ethyl group in the butyryl chain (vs. acetyl) increases the logP value, resulting in a longer interaction with the C18 stationary phase. Expect the target to elute approximately 2-3 minutes after the chloroacetyl homologue under standard gradient conditions.
Experimental Protocol: Optimized HPLC Method
This protocol is designed to separate the target from the unreacted 2-benzoxazolinone starting material and potential hydrolysis byproducts.
Method Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H3PO4) (Suppresses silanol activity and ionizes the benzoxazolone core).
-
Mobile Phase B: Acetonitrile (ACN) (High elution strength for lipophilic ketones).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 230 nm (Primary) and 280 nm (Secondary).
-
Note: 230 nm provides higher sensitivity for the carbonyl/phenyl conjugation.
-
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 20% | Initial Equilibration |
| 2.0 | 20% | Isocratic Hold (Elute polar impurities) |
| 12.0 | 80% | Linear Gradient (Elute Target) |
| 15.0 | 80% | Wash Lipophilic impurities |
| 15.1 | 20% | Re-equilibration |
| 20.0 | 20% | End of Run |
Synthesis & Impurity Mapping (Visualized)
Understanding the synthesis pathway is crucial for identifying "ghost peaks" in the chromatogram. The target is formed via electrophilic aromatic substitution.[3]
Figure 1: Synthesis pathway showing the origin of the target analyte and potential HPLC impurities.
Method Validation & Troubleshooting
To ensure Trustworthiness and Self-Validation , follow these troubleshooting steps if retention times drift.
Critical Quality Attributes (CQA) Check
-
Peak Tailing: If the target peak tails (Symmetry > 1.5), the acidic NH proton on the benzoxazolone ring is likely interacting with free silanols.
-
Solution: Increase buffer concentration or switch to a "Base Deactivated" (BDS) C18 column.
-
-
Retention Drift:
-
Resolution Loss:
-
If the target co-elutes with the "6-chloroacetyl" analogue (if used in multi-product lines), lower the initial gradient slope (e.g., 20% -> 60% B over 20 mins).
-
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Starting Material and Target.
-
Tailing Factor (T): < 1.5.[5]
-
Precision (RSD): < 2.0% for retention time over 6 injections.
References
-
SIELC Technologies. "Separation of 2-Benzoxazolinone on Newcrom R1 HPLC column." Application Note. Available at: [Link]
-
Agilent Technologies. "Fast LC/MS/MS Analytical Method for Drugs and Metabolites." Agilent Application Notes. Available at: [Link]
-
National Institutes of Health (NIH). "Friedel-Crafts-Type Acylation and Amidation Reactions."[1] PubMed Central.[1] Available at: [Link]
-
ResearchGate. "HPLC Retention time prediction for metabolome analysis." Scientific Publication. Available at: [Link]
Sources
- 1. 6-chloroacetyl-2-benzoxazolinone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. [RP-HPLC retention characteristics of benzodiazepines during ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Retention time prediction for metabolome analysi - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) and Therapeutic Profiling of 6-Acyl Benzoxazolones: A Comparative Guide
Executive Summary & Mechanistic Rationale
For drug development professionals targeting inflammatory and nociceptive pathways, the 2(3H)-benzoxazolone heterocycle represents a highly versatile and privileged pharmacophore. Historically, classical non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin have been limited by severe gastrointestinal (GI) toxicity driven by non-selective cyclooxygenase (COX) inhibition.
Recent medicinal chemistry efforts have identified 6-acyl benzoxazolones as a superior structural class. These derivatives exhibit potent dual-action analgesic and anti-inflammatory properties while maintaining a significantly wider therapeutic window and reduced ulcerogenic potential [1]. Furthermore, emerging data demonstrates that specific 6-acylamino and sulfonamido derivatives act as potent Interleukin-6 (IL-6) inhibitors, offering a compelling alternative to both traditional NSAIDs and selective COX-2 inhibitors (like Celecoxib) for chronic inflammatory conditions such as ulcerative colitis [3].
This guide objectively maps the Structure-Activity Relationship (SAR) of 6-acyl benzoxazolones, compares their performance against standard clinical alternatives, and provides self-validating experimental protocols for preclinical evaluation.
Structure-Activity Relationship (SAR) Mapping
The pharmacological profile of the 2(3H)-benzoxazolone core is exquisitely sensitive to functionalization at the C-6 and N-3 positions.
-
The C-6 Acyl Substitution (The Efficacy Driver): The introduction of an acyl group (e.g., 4-substituted benzoyl or acylamino groups) at the 6-position of the benzene ring is the critical determinant for high analgesic and anti-inflammatory activity [1, 2]. The acyl moiety increases the molecule's lipophilicity and dictates its spatial orientation within the hydrophobic binding pockets of COX enzymes. Furthermore, 6-acylamino modifications have been proven to block the overproduction of pro-inflammatory cytokines (IL-6, IFN-γ) and Nitric Oxide (NO) [3].
-
The N-3 Substitution (The Pharmacokinetic Modulator): Unsubstituted N-3 benzoxazolones often suffer from poor solubility. Substituting the nitrogen atom with alkanoic acids, alkyl groups, or Mannich bases (e.g., piperazinomethyl) fine-tunes the compound's bioavailability and solubility [1]. Crucially, N-3 alkanoic acid derivatives of 6-acyl benzoxazolones are directly correlated with the profound reduction in gastric toxicity compared to free-acid NSAIDs [1].
Fig 1. Dual inhibition of COX-2/PGE2 and IL-6 inflammatory pathways by 6-acyl benzoxazolones.
Comparative Performance Analysis
To contextualize the therapeutic utility of 6-acyl benzoxazolones, the table below compares their generalized preclinical performance against Indomethacin (a classic non-selective NSAID) and Celecoxib (a COX-2 selective NSAID). Data is synthesized from established in vivo and in vitro models [2, 3].
| Parameter / Metric | 6-Acyl Benzoxazolones (Optimized Leads) | Indomethacin (Classic NSAID) | Celecoxib (COX-2 Selective) |
| Analgesic Efficacy | High (Equivalent to Indomethacin) | High | Moderate-High |
| Anti-inflammatory (Edema Reduction) | High (>60% reduction at 3h) | High | High |
| PGE2 Inhibition | Potent | Potent | Potent |
| IL-6 Inhibition (RAW264.7 cells) | High (Dose-dependent) | Low | Moderate |
| Gastric Ulcerogenic Potential | Low (Minimal lesions) | High (Severe lesions) | Low |
| Primary Target Profile | Dual COX / Cytokine Modulator | Non-selective COX-1/2 | Selective COX-2 |
Insight: The primary competitive advantage of 6-acyl benzoxazolones lies in their dual-modulatory capacity . By suppressing both arachidonic acid metabolites (PGE2) and upstream cytokine signaling (IL-6), they offer a broader anti-inflammatory spectrum than Celecoxib, without the GI liabilities of Indomethacin[2, 3].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts to confirm that observed effects are due to specific mechanistic interactions rather than assay artifacts.
Protocol A: In Vitro IL-6 & NO Inhibition Assay (RAW264.7 Macrophages)
Causality & Rationale: Utilizing LPS to stimulate RAW264.7 cells predictably spikes NO and IL-6 via the TLR4/NF-κB axis. By measuring both targets in parallel, we can distinguish between general cellular toxicity and targeted anti-inflammatory action. Celecoxib is utilized as the pharmacological baseline [3].
Step-by-Step Methodology:
-
Cell Culturing: Seed RAW264.7 macrophages in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Pre-treatment: Treat cells with varying concentrations (e.g., 1, 10, 50 µM) of the synthesized 6-acyl benzoxazolone candidates or Celecoxib (positive control) for 2 hours. Include a vehicle control (0.1% DMSO).
-
Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
NO Quantification (Orthogonal Readout 1): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess reagent. Incubate in the dark for 15 minutes and measure absorbance at 540 nm using a microplate reader.
-
IL-6 Quantification (Orthogonal Readout 2): Harvest the remaining supernatant and quantify IL-6 levels using a commercially available mouse IL-6 ELISA kit, strictly adhering to the manufacturer's protocol. Measure absorbance at 450 nm.
-
Validation Check: Perform an MTT assay on the remaining cells to ensure that reductions in NO/IL-6 are not due to compound cytotoxicity.
Protocol B: In Vivo Carrageenan-Induced Paw Edema & PGE2 Quantification
Causality & Rationale: Carrageenan-induced edema is a biphasic model. The late phase (3–5 hours post-injection) is strictly dependent on local PGE2 synthesis. By harvesting the exudate specifically at the 3-hour mark, we isolate the COX-inhibitory efficacy of the 6-acyl benzoxazolones from earlier histamine/serotonin responses. The macroscopic volume measurement directly cross-validates the molecular PGE2 quantification [2].
Step-by-Step Methodology:
-
Animal Preparation: Fast adult male Swiss albino mice (25-30g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six.
-
Dosing: Administer the 6-acyl benzoxazolone derivatives (typically 50-100 mg/kg), Indomethacin (10 mg/kg, positive control), or vehicle (0.5% CMC, negative control) via oral gavage.
-
Edema Induction: One hour post-dosing, inject 0.05 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.
-
Plethysmometric Measurement: Measure paw volume using a digital plethysmometer immediately before injection (0 h) and at 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition.
-
PGE2 Extraction & ELISA: At the 3-hour peak, euthanize a subset of animals. Amputate the injected paws, freeze in liquid nitrogen, and homogenize in 0.1 M phosphate buffer (pH 7.4) containing indomethacin (to prevent ex vivo PGE2 synthesis). Centrifuge at 10,000 x g for 15 mins. Quantify PGE2 in the supernatant using a specific PGE2 ELISA kit [2].
Fig 2. Self-validating experimental workflow for screening 6-acyl benzoxazolone derivatives.
References
- Benzoxazole: The molecule of diverse biological activities Journal of Chemical and Pharmaceutical Research URL
- Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)
- PubMed (National Institutes of Health)
Safety Operating Guide
Operational Guide: Disposal & Handling of 6-(2-chloro-butyryl)-3H-benzoxazol-2-one
Executive Summary & Chemical Profile
6-(2-chloro-butyryl)-3H-benzoxazol-2-one is not merely a standard organic solid; it possesses specific functional groups that dictate its safety profile. As an intermediate often used in the synthesis of pharmaceutical agents (such as muscle relaxants or H2 antagonists), its handling requires understanding its reactivity.
The critical safety concern is the
-
Lachrymatory effects: Irritation to eyes and mucous membranes.[1][2][3][4]
-
Skin Sensitization: Potential for allergic contact dermatitis.
-
Environmental Persistence: Halogenated organics require specific incineration protocols.
Operational Directive: Treat all pure substance and reaction mixtures as Halogenated Hazardous Waste . Do not dispose of via sanitary sewer or general trash.
Chemical Data Table
| Parameter | Specification | Operational Implication |
| CAS Number | 52260-63-0 | Use for waste labeling and inventory tracking. |
| Molecular Formula | Contains Chlorine; MUST go to Halogenated Waste stream. | |
| Key Functionality | High Reactivity. Susceptible to nucleophilic attack (basis for quenching). | |
| Physical State | Solid (Powder) | Dust control is critical to prevent inhalation/irritation. |
| RCRA Status | Characteristic Waste | Likely D001 (Ignitable) if in solvent, or listed based on toxicity characteristics. |
Immediate Containment & Spill Management
If a spill occurs, the priority is preventing the aerosolization of the powder (lachrymatory risk) and neutralizing the alkylating potential.
The "Self-Validating" Decontamination Solution
Do not use simple water. Water is a poor nucleophile and will not rapidly degrade the
-
Formula: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate ion (
) is a soft nucleophile that rapidly displaces the chlorine atom, converting the toxic alkyl chloride into a non-volatile, water-soluble thiosulfate ester [1].
Step-by-Step Spill Protocol
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a chemically resistant lab coat. If powder is airborne, use a P100 respirator.
-
Cover: Gently cover the spill with a paper towel soaked in the Nucleophilic Scavenger Solution . This prevents dust and begins deactivation.
-
Wait: Allow 15 minutes for the solution to penetrate and react.
-
Collect: Scoop the wet material into a wide-mouth jar.
-
Final Wash: Wipe the surface with the scavenger solution, followed by Isopropanol to remove organic residues.
-
Label: Mark the waste container as "Debris from Halogenated Spill - Contains Thiosulfate."
Disposal Workflow & Decision Logic
The disposal path depends entirely on the physical state of the material. We separate Pure Solids from Reaction Mixtures to minimize disposal costs and maximize safety.
Workflow Diagram
The following logic gate ensures compliance with EPA regulations regarding halogenated solvents.
Figure 1: Decision matrix for segregating halogenated waste streams to ensure compatibility with incineration protocols.
Technical Justification: The Quenching Mechanism
Why do we recommend thiosulfate or amines? Understanding the mechanism prevents "cargo cult" safety (following rules without understanding).
The
Reaction Pathway:
Where
Operational Tip: If cleaning glassware, an alcoholic KOH bath is also effective (promoting the Favorskii rearrangement or hydrolysis), but it is more corrosive than thiosulfate.
Regulatory Compliance (US EPA/RCRA)
Failure to segregate this compound correctly can result in fines under the Resource Conservation and Recovery Act (RCRA).
-
Waste Coding:
-
While CAS 52260-63-0 is not explicitly "P" or "U" listed by name, it falls under Process Waste rules if used in specific pharmaceutical manufacturing.
-
For R&D labs, it is a Characteristic Waste . If dissolved in a flammable solvent (EtOH, Acetone), it carries the D001 code.
-
Due to the halogen content, it must be coded for Halogenated Incineration to prevent the formation of dioxins during disposal [3].
-
-
Container Labeling:
-
MUST read: "Hazardous Waste - Halogenated Organic."
-
MUST list constituents: "Benzoxazolone derivative, Methylene Chloride (if used), Sodium Thiosulfate."
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Alpha-Halo Ketones Reactivity. Retrieved from [Link]
-
US Environmental Protection Agency. (2023). RCRA Orientation Manual: Management of Halogenated Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
